Eupalinolide H
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(6E,10Z)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9-,16-5+ |
InChI Key |
INXZZSZBRLXKNT-GOQZSDNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Eupalinolides L and M: Novel Anti-Inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum DC.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of two novel sesquiterpene lactones, eupalinolide L and eupalinolide M, isolated from the traditional medicinal plant Eupatorium lindleyanum DC. This guide details their isolation, structural elucidation, biological activity, and the experimental protocols utilized in their characterization, offering a resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction and Background
Eupatorium lindleyanum DC., a member of the Asteraceae family, has a history of use in traditional Asian medicine for treating inflammatory conditions such as tracheitis and tonsillitis[1][2]. The therapeutic potential of this plant is largely attributed to its rich content of sesquiterpene lactones, a class of C15 terpenoids known for a wide spectrum of biological activities[3][4]. Recent investigations into the anti-inflammatory constituents of E. lindleyanum have led to the isolation and characterization of several novel compounds, including eupalinolide L (1) and eupalinolide M (2)[1][2]. These compounds have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for further drug development.
Isolation and Structure Elucidation
Eupalinolides L and M were isolated from the aerial parts of E. lindleyanum. The structural determination of these novel compounds was accomplished through extensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) techniques and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1][2].
General Isolation Workflow
The isolation process involves a multi-step chromatographic purification of the plant extract. An overview of this workflow is presented below.
Caption: General workflow for the isolation of eupalinolides L and M.
Structural Characteristics
Eupalinolide L (1) was identified as 3α-acetoxy-8β-hydroxy-14-oxo-germacra-4(5),10(1),11(13)-trien-6,12-olide. Eupalinolide M (2) was identified as 3α,14-diacetoxy-8β-hydroxy-germacra-4(5),10(1),11(13)-trien-6,12-olide[2].
Quantitative Data
The structural assignments of eupalinolides L and M are supported by the following spectroscopic data.
Physicochemical Properties
| Compound | Formula | Molecular Weight | HR-ESI-MS [M+Na]⁺ (m/z) |
| Eupalinolide L (1) | C₁₇H₁₈O₆ | 318.32 | 341.0999 |
| Eupalinolide M (2) | C₁₉H₂₂O₇ | 362.37 | 385.1258 |
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the NMR data for eupalinolides L and M, recorded in CDCl₃. Chemical shifts (δ) are reported in ppm and coupling constants (J) are in Hz[2].
Table 1: ¹H and ¹³C NMR Data for Eupalinolide L (1)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 126.91 | 5.302 (1H, d, 9.6) |
| 2α | 35.84 | 2.389 (1H, m) |
| 2β | 2.189 (1H, m) | |
| 3 | 70.36 | 5.530 (1H, brs) |
| 4 | 135.10 | |
| 5 | 134.82 | 5.234 (1H, d, 9.6) |
| 6 | 77.85 | 4.206 (1H, m) |
| 7 | 51.53 | 3.235 (1H, m) |
| 8 | 70.62 | 4.542 (1H, d, 9.6) |
| 9 | 49.38 | 2.650 (1H, m) |
| 10 | 139.10 | |
| 11 | 139.05 | |
| 12 | 170.30 | |
| 13a | 121.50 | 6.289 (1H, d, 3) |
| 13b | 5.726 (1H, d, 2.4) | |
| 14 | 194.02 | 9.510 (1H, s) |
| 15 | 16.51 | 1.838 (3H, s) |
| OAc-3 | 170.15 |
| | 21.05 | 2.072 (3H, s) |
Table 2: ¹H and ¹³C NMR Data for Eupalinolide M (2)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 129.28 | 5.087 (1H, d, 9.6) |
| 2α | 36.21 | 2.371 (1H, m) |
| 2β | 2.189 (1H, m) | |
| 3 | 70.44 | 5.498 (1H, brs) |
| 4 | 134.82 | |
| 5 | 135.25 | 5.174 (1H, d, 9.6) |
| 6 | 77.98 | 4.195 (1H, t, 9.6) |
| 7 | 51.52 | 3.235 (1H, m) |
| 8 | 70.62 | 4.542 (1H, d, 9.6) |
| 9 | 49.38 | 2.650 (1H, m) |
| 10 | 139.05 | |
| 11 | 139.05 | |
| 12 | 169.99 | |
| 13a | 121.50 | 6.289 (1H, d, 3) |
| 13b | 5.726 (1H, d, 2) | |
| 14 | 60.15 | 4.700 (2H, s) |
| 15 | 16.51 | 1.838 (3H, s) |
| OAc-3 | 170.15 | |
| 21.05 | 2.072 (3H, s) | |
| OAc-14 | 170.47 |
| | 20.91 | 2.083 (3H, s) |
Biological Activity and Mechanism of Action
In Vitro Anti-inflammatory Activity
Eupalinolides L and M, along with other isolated sesquiterpene lactones, were evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells[1][2]. Both compounds demonstrated excellent anti-inflammatory activity by significantly reducing the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][2].
The production of TNF-α and IL-6 is a hallmark of the inflammatory response, often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6]. LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex[7][8]. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6[7][9]. The ability of eupalinolides L and M to suppress TNF-α and IL-6 production suggests they may interfere with this pathway.
Caption: Proposed mechanism of action via inhibition of the NF-κB pathway.
Experimental Protocols
Plant Material and Extraction
The aerial parts of E. lindleyanum were collected, air-dried, and powdered. The powdered material (e.g., 10 kg) was macerated with 95% ethanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract[2].
Isolation and Purification
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc).
-
Silica Gel Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether-EtOAc to yield several primary fractions.
-
Medium-Pressure Liquid Chromatography (MPLC): Fractions showing promise were further purified using MPLC on a C18 reversed-phase silica gel column with a methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of sub-fractions was achieved by preparative HPLC (C18 column) with a methanol-water mobile phase to yield pure compounds 1 and 2[2].
Cell Culture and Viability Assay
Murine macrophage RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cell viability after treatment with the compounds was assessed using the MTT assay to ensure non-toxic concentrations were used for subsequent experiments.
Measurement of TNF-α and IL-6
-
RAW 264.7 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere.
-
Cells were pre-treated with various concentrations of eupalinolides L and M for 1 hour.
-
Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
The cell culture supernatant was collected.
-
The concentrations of TNF-α and IL-6 in the supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[2].
Conclusion and Future Directions
Eupalinolides L and M are novel sesquiterpene lactones from E. lindleyanum with potent anti-inflammatory activities. Their ability to significantly inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, suggests that their mechanism of action likely involves the modulation of critical inflammatory signaling cascades, such as the NF-κB pathway. These findings underscore the potential of these natural products as lead compounds for the development of new anti-inflammatory agents. Further research is warranted to fully elucidate their molecular targets, confirm their mechanism of action, and evaluate their efficacy and safety in in vivo models of inflammation.
References
- 1. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. NF-kB pathway overview | Abcam [abcam.com]
- 8. sinobiological.com [sinobiological.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Eupalinolide H: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for researchers to conduct their own solubility and stability assessments. These protocols are based on established industry guidelines and practices.
This compound: Compound Profile
This compound is a sesquiterpenoid isolated from the herb Eupatorium lindleyanum DC.[1] Like many sesquiterpene lactones, its biological activity is often attributed to the presence of reactive chemical moieties, such as the α-methylene-γ-lactone group.[2][3][4][5] This reactive nature, however, can also contribute to its chemical instability.
Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, qualitative information and data for analogous compounds provide a starting point for researchers.
Qualitative Solubility Data
The following table summarizes the known solvents for this compound. It is important to note that these are general statements of solubility and do not provide concentrations.
| Solvent | Solubility Noted |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
For comparison, related sesquiterpene lactones like Eupalinolide A and K show significant solubility in DMSO, with concentrations of 30 mg/mL and 50 mg/mL respectively being reported.[6][7][8] This suggests that DMSO is a suitable solvent for preparing stock solutions of this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent system (e.g., water, buffers of different pH, organic solvents).
Materials:
-
This compound powder
-
Selected solvent(s)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC with a suitable validated analytical method for this compound
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility by accounting for the dilution factor.
The following diagram illustrates the workflow for this protocol.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Stability Profile of this compound
The stability of a pharmaceutical compound is a critical attribute that influences its development, formulation, and storage. While specific stability data for this compound is scarce, its chemical structure, particularly the α-methylene-γ-lactone moiety, suggests potential susceptibility to degradation.
Storage Recommendations
The following storage conditions are recommended for this compound based on supplier data.
| Form | Storage Temperature | Duration |
| Solid Powder | 2-8°C[1] | Up to 24 months[1] |
| Stock Solutions | -20°C[1] | Up to 2 weeks[1] |
For other sesquiterpene lactones, long-term storage of solutions is often recommended at -80°C.[6][7][9]
Potential Degradation Pathways
The α,β-unsaturated carbonyl group within the α-methylene-γ-lactone structure of this compound is an electrophilic Michael acceptor.[5] This makes it susceptible to nucleophilic attack, which could be a primary degradation pathway. Potential nucleophiles include water (hydrolysis), alcohols, and thiols. The ester groups present in the molecule are also susceptible to hydrolysis, especially under acidic or basic conditions.[10]
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent for stock solution (e.g., acetonitrile or methanol)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber compliant with ICH Q1B guidelines[14][15][16]
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology: A stock solution of this compound (e.g., 1 mg/mL) is prepared in an appropriate solvent. Aliquots of this stock solution are then subjected to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Evaporate the solvent from the stock solution to obtain a solid film and expose it to high temperature (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16] A dark control sample should be stored under the same conditions but protected from light.
Samples from each stress condition should be analyzed at various time points. The analysis by HPLC-PDA/MS will help to separate the parent drug from any degradation products and to assess the peak purity of the parent drug.
The following diagram illustrates the workflow for a forced degradation study.
Caption: General Workflow for Forced Degradation Studies.
Conclusion
While specific quantitative data on the solubility and stability of this compound are limited in the public domain, this guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to perform these critical studies. The qualitative solubility information and storage recommendations offer a starting point for handling the compound. The provided workflows for solubility determination and forced degradation studies are robust and based on standard pharmaceutical industry practices. Understanding the inherent reactivity of the sesquiterpene lactone structure is key to anticipating potential stability challenges and developing appropriate analytical methods and formulations. The protocols and information herein should empower researchers to generate the necessary data to advance the development of this compound.
References
- 1. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]
- 2. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Eupalinolide A | HSP | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Eupalinolide I | STAT | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Eupalinolide Biological Activity Screening: An In-depth Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the biological activities of several Eupalinolide compounds as reported in recent scientific literature. Despite a thorough search, specific biological activity data for Eupalinolide H is not available in the public domain. Therefore, this document focuses on the well-documented activities of other members of the Eupalinolide family, namely Eupalinolide A, B, J, and O, to provide researchers, scientists, and drug development professionals with a valuable comparative resource.
This guide summarizes key quantitative data, details experimental protocols for cited assays, and visualizes the involved signaling pathways to facilitate a deeper understanding of the therapeutic potential of these natural compounds.
Eupalinolide A
Eupalinolide A has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma. Its mechanisms of action include the induction of apoptosis, ferroptosis, and autophagy, as well as the inhibition of cell proliferation and migration.
Quantitative Data Summary
| Biological Activity | Cell Line(s) | Concentration/Dosage | Observed Effect | Citation(s) |
| Inhibition of Cell Proliferation | A549, H1299 | 10, 20, 30 µM | Dose-dependent reduction in cell viability. | [1] |
| Cell Cycle Arrest | A549 | 20 µM | Increase in G2/M phase cells from 2.91% to 21.99%. | [1][2] |
| H1299 | 20 µM | Increase in G2/M phase cells from 8.22% to 18.91%. | [1][2] | |
| Apoptosis Induction | A549 | 20 µM | Increase in total apoptotic rate from 1.79% to 47.29%. | [1][2] |
| H1299 | 20 µM | Increase in total apoptotic rate from 4.66% to 44.43%. | [1][2] | |
| Ferroptosis Induction | A549 | Not Specified | 2.46-fold increase in ROS production. | [1][2] |
| H1299 | Not Specified | 1.32-fold increase in ROS production. | [1][2] | |
| Inhibition of Tumor Growth (in vivo) | Nude mouse xenograft | 25 mg/kg | Over 60% decrease in tumor weight and volume. | [2] |
| Autophagy Induction | MHCC97-L, HCCLM3 | 7, 14, 28 µM | Significant inhibition of cell proliferation and migration via autophagy. | [3][4] |
Experimental Protocols
Cell Viability Assay (CCK-8):
-
Seed A549 and H1299 cells into 96-well plates at a density of 5 × 10³ cells/well and incubate until approximately 90% confluent.[1]
-
Treat the cells with Eupalinolide A (10, 20, or 30 µM) for 48 hours.[1]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 1.5 hours.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
Cell Cycle Analysis:
-
Treat A549 and H1299 cells with Eupalinolide A for 24 hours.[1]
-
Harvest the cells, wash three times with sterile PBS, and fix with 75% ethanol at 4°C overnight.[1]
-
Wash the cells three times with pre-cooled PBS to remove ethanol.[1]
-
Incubate the cells with a mixture of propidium iodide (PI) and RNase A (9:1 ratio) in 500 µL of PBS for 1 hour.[1]
-
Analyze the cell cycle distribution using a flow cytometer.[1]
Non-target Metabolomics:
-
Seed cells into a 6-well plate and treat with either DMSO or 20 µM Eupalinolide A for 24 hours.[1]
-
Remove the culture medium and wash the cells twice with pre-cooled PBS.[1]
-
Collect the cells and store them in liquid nitrogen or at -80°C prior to metabolic analysis.[1]
Signaling Pathways
Eupalinolide A exerts its anti-cancer effects by modulating key signaling pathways. The diagrams below illustrate the proposed mechanisms.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Anti-proliferative Effects of Eupalinolides on Cancer Cell Lines
Disclaimer: This document provides a comprehensive overview of the anti-proliferative effects of several Eupalinolide compounds (A, B, J, and O) based on available research. Specific data for Eupalinolide H was not found in the initial literature search. The information presented here serves as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of sesquiterpene lactones.
Introduction
Eupalinolides are a class of natural compounds isolated from plants of the Eupatorium genus. Recent studies have highlighted their potential as anti-cancer agents, demonstrating significant anti-proliferative effects across a range of cancer cell lines. These effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell growth and survival. This guide summarizes the quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes the molecular pathways they influence.
Quantitative Data on Anti-proliferative Effects
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures of the anti-proliferative and pro-apoptotic effects of various Eupalinolides on different cancer cell lines.
Table 1: IC50 Values of Eupalinolides in Cancer Cell Lines
| Eupalinolide | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Eupalinolide O | MDA-MB-468 | Human Breast Cancer | 1.04 | 72 |
| Eupalinolide J | PC-3 | Human Prostate Cancer | Not Specified | Not Specified |
| Eupalinolide J | DU-145 | Human Prostate Cancer | Not Specified | Not Specified |
| Eupalinolide B | MiaPaCa-2 | Human Pancreatic Cancer | Most Pronounced Effect* | Not Specified |
| Eupalinolide B | PANC-1 | Human Pancreatic Cancer | Significant Inhibition | Not Specified |
| Eupalinolide B | PL-45 | Human Pancreatic Cancer | Significant Inhibition | Not Specified |
*In a comparative study, Eupalinolide B showed the most pronounced cytotoxic effect on MiaPaCa-2 cells compared to Eupalinolide A and O[1].
Table 2: Effects of Eupalinolides on Cell Cycle Distribution and Apoptosis
| Eupalinolide | Cancer Cell Line | Effect | Observations |
| Eupalinolide O | MDA-MB-468 | G2/M Phase Arrest | Decreased expression of cdc2 and cyclin B1[2]. |
| Eupalinolide A | A549 | G2/M Phase Arrest | Increase in G2-phase cells from 2.91% to 21.99%[3][4]. |
| Eupalinolide A | H1299 | G2/M Phase Arrest | Increase in G2-phase cells from 8.22% to 18.91%[3][4]. |
| Eupalinolide A | A549 | Apoptosis Induction | Increase in total apoptotic rate from 1.79% to 47.29%[3][4]. |
| Eupalinolide A | H1299 | Apoptosis Induction | Increase in total apoptotic rate from 4.66% to 44.43%[3][4]. |
| Eupalinolide A | MHCC97-L | G1 Phase Arrest | Significant increase in the percentage of cells in the G1 phase[5]. |
| Eupalinolide A | HCCLM3 | G1 Phase Arrest | Significant increase in the percentage of cells in the G1 phase[5]. |
| Eupalinolide J | PC-3 | G0/G1 Phase Arrest | Significant increase in apoptotic cells[6]. |
| Eupalinolide J | DU-145 | G0/G1 Phase Arrest | Significant increase in apoptotic cells[6]. |
| Eupalinolide J | MDA-MB-231 | Apoptosis Induction | Observation of nuclear fragmentation and chromatin condensation[7]. |
| Eupalinolide J | MDA-MB-468 | Apoptosis Induction | Observation of nuclear fragmentation and chromatin condensation[7]. |
Experimental Protocols
This section details the methodologies for key experiments cited in the research of Eupalinolide's anti-proliferative effects.
Cell Viability and Proliferation Assays
a) MTT Assay: This assay is used to measure the cytotoxic effects of a compound.
-
Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours[8][9].
-
Treat the cells with various concentrations of the Eupalinolide compound (e.g., 1-20 µM for Eupalinolide O) or DMSO as a control for 24, 48, or 72 hours[9].
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Remove the supernatant and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 550 nm using a microplate reader to determine cell viability[8].
b) EdU (5-ethynyl-2'-deoxyuridine) Staining: This method is used to assess DNA synthesis and cell proliferation.
-
Treat cells with the Eupalinolide compound or a vehicle control.
-
Add 10 µM EdU to each well and incubate for 2 hours to allow for its incorporation into newly synthesized DNA[3].
-
Fix the cells with 4% paraformaldehyde for 30 minutes and permeabilize with 0.1% Triton X-100 for 30 minutes[3].
-
Block endogenous peroxidases and then add the Click reaction solution to fluorescently label the incorporated EdU[3].
-
Visualize and quantify the proliferating cells using fluorescence microscopy[1].
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cancer cells with the desired concentrations of the Eupalinolide compound for a specified time (e.g., 48 hours)[5].
-
Harvest the cells, wash them with cold PBS, and resuspend in binding buffer at a density of 5 x 10⁵ cells/mL[5].
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 10-15 minutes.
-
Analyze the stained cells using a flow cytometer[5].
b) DAPI (4',6-diamidino-2-phenylindole) Staining: This fluorescent stain binds to DNA and is used to observe nuclear changes characteristic of apoptosis.
-
Culture cells on coverslips and treat them with the Eupalinolide compound.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with DAPI solution.
-
Observe the cells under a fluorescence microscope for signs of apoptosis, such as chromatin condensation and nuclear fragmentation[7].
Cell Cycle Analysis
-
Treat cells with the Eupalinolide compound or DMSO for a specific duration (e.g., 24 or 48 hours)[3][5].
-
Harvest the cells, wash with PBS, and fix in cold 75% ethanol overnight at 4°C[3][5].
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A and incubate for 30-60 minutes at 37°C[3][5].
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[3][5].
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, p-p38) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control[5].
Signaling Pathways and Molecular Mechanisms
Eupalinolides exert their anti-proliferative effects by modulating several key signaling pathways that are often dysregulated in cancer.
Eupalinolide O-Induced Apoptosis in Breast Cancer
Eupalinolide O has been shown to induce apoptosis in MDA-MB-468 breast cancer cells through a caspase-dependent mechanism. It also leads to G2/M cell cycle arrest by downregulating cyclin B1 and cdc2. Furthermore, the inhibition of the Akt signaling pathway appears to play a crucial role in its pro-apoptotic activity[2].
Caption: Eupalinolide O signaling pathway in breast cancer.
Eupalinolide A-Mediated Effects in Non-Small Cell Lung Cancer
In non-small cell lung cancer (NSCLC) cells, Eupalinolide A induces both apoptosis and ferroptosis. It causes G2/M cell cycle arrest and modulates lipid metabolism through the ROS-AMPK-mTOR-SCD1 signaling pathway. This leads to a reduction in unsaturated fatty acids, contributing to its anti-cancer effects[3][4].
Caption: Eupalinolide A signaling in NSCLC.
Eupalinolide A-Induced Autophagy in Hepatocellular Carcinoma
In hepatocellular carcinoma cells, Eupalinolide A inhibits cell proliferation and migration by inducing G1 phase arrest and autophagy. This autophagic cell death is mediated by the activation of the ROS/ERK signaling pathway[5][10].
Caption: Eupalinolide A-induced autophagy pathway in HCC.
Eupalinolide J and STAT3 Signaling in Triple-Negative Breast Cancer
Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer (TNBC) cells by targeting the STAT3 signaling pathway. This leads to the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and activation of caspases[7][11].
Caption: Eupalinolide J and STAT3 signaling in TNBC.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a novel compound like a Eupalinolide.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H: A Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide H, a sesquiterpene lactone with the molecular formula C₂₂H₂₈O₇, has been identified as a constituent of the plant Eupatorium lindleyanum DC. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. Due to the limited availability of primary literature detailing its specific isolation and characterization, this document presents a generalized methodology based on the established protocols for the separation of other bioactive eupalinolides from E. lindleyanum. Furthermore, it highlights the potential biological activities of this compound class, including antiviral and anti-inflammatory effects, to underscore the therapeutic potential of this compound and guide future research endeavors.
Discovery and Natural Source
This compound was first reported as a natural product isolated from the aerial parts of Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family. This plant has a history of use in traditional medicine for treating various ailments. The discovery of this compound was documented in phytochemical studies of this plant, with its molecular formula established as C₂₂H₂₈O₇.
Table 1: General Profile of this compound
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₂H₂₈O₇ |
| Natural Source | Eupatorium lindleyanum DC. (Aerial parts) |
| Compound Class | Sesquiterpene Lactone (Germacranolide, Heliangolide type) |
Generalized Experimental Protocols for Isolation and Characterization
Plant Material Collection and Extraction
-
Collection: The aerial parts of Eupatorium lindleyanum DC. are collected and authenticated.
-
Drying and Pulverization: The plant material is air-dried in the shade and then coarsely powdered.
-
Extraction: The powdered material is extracted exhaustively with a suitable solvent, typically 95% ethanol or methanol, at room temperature. The extraction is usually performed multiple times to ensure maximum yield.
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation of the Crude Extract
The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common fractionation scheme is as follows:
-
The crude extract is suspended in water.
-
Successive partitioning is performed with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The majority of sesquiterpene lactones, including eupalinolides, are typically enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The enriched fractions are further purified using a combination of chromatographic techniques:
-
Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain the pure compound is typically accomplished by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
Below is a generalized workflow for the isolation of eupalinolides.
Structure Elucidation
The structure of the isolated this compound would be elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.
-
Ultraviolet (UV) Spectroscopy: To identify chromophores within the molecule.
Table 2: Representative Spectroscopic Data for a Eupalinolide Scaffold (Based on related compounds)
| Technique | Observed Features (Illustrative) |
| ¹H NMR (CDCl₃) | Signals for olefinic protons, protons attached to oxygenated carbons, methyl groups, and methylene protons. |
| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbons (lactone, ester), olefinic carbons, carbons bearing oxygen atoms, and aliphatic carbons. |
| HR-ESI-MS | [M+Na]⁺ adduct consistent with the molecular formula C₂₂H₂₈O₇. |
| IR (KBr) νₘₐₓ cm⁻¹ | Absorption bands for hydroxyl groups (~3400), γ-lactone carbonyl (~1770), ester carbonyl (~1710), and C=C double bonds (~1650). |
Note: The specific chemical shifts and coupling constants for this compound are not available in the reviewed literature. The data presented is a general representation for this class of compounds.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, preliminary information suggests potential antiviral activity against the hepatitis B virus. The broader class of eupalinolides from E. lindleyanum has been shown to possess a range of biological activities, primarily anti-inflammatory and anticancer effects. These activities are often attributed to the α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules.
Given the anti-inflammatory properties of related eupalinolides, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. For instance, many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway.
Below is a hypothetical signaling pathway diagram illustrating a potential anti-inflammatory mechanism of action for this compound, based on the known activities of similar compounds.
Conclusion and Future Directions
This compound is a sesquiterpene lactone naturally occurring in Eupatorium lindleyanum. While its discovery has been reported, there is a clear need for the publication of detailed primary data regarding its isolation, full structural characterization, and biological activities. The potential antiviral and presumed anti-inflammatory properties make this compound a compound of interest for further investigation. Future research should focus on:
-
Re-isolation and Definitive Structure Elucidation: To obtain comprehensive spectroscopic data and confirm its absolute stereochemistry.
-
Biological Screening: To systematically evaluate its antiviral, anti-inflammatory, and cytotoxic activities.
-
Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by this compound.
-
Synthesis: To develop a synthetic route for this compound to enable further pharmacological studies and the generation of analogues with improved activity and safety profiles.
This technical guide serves as a foundational document to stimulate and support further research into the therapeutic potential of this compound.
Investigating the Anti-inflammatory Properties of Eupalinolides: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature extensively details the anti-inflammatory properties of various sesquiterpene lactones from the Eupalinolide family, particularly Eupalinolide B. However, specific in-depth studies on the anti-inflammatory activities of Eupalinolide H are not available. This guide, therefore, focuses on the well-documented anti-inflammatory properties of the closely related compound, Eupalinolide B , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential of this class of molecules. The methodologies and findings presented for Eupalinolide B can serve as a foundational framework for investigating this compound and other related compounds.
Introduction to Eupalinolides and Their Therapeutic Potential
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These natural products have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.[1] Eupalinolide B, in particular, has been identified as a potent anti-inflammatory agent with therapeutic potential for chronic inflammatory diseases such as rheumatoid arthritis and periodontitis.[2][3] This document synthesizes the current understanding of the anti-inflammatory mechanisms of Eupalinolide B, presenting key experimental data and methodologies.
Quantitative Data on the Anti-inflammatory Effects of Eupalinolide B
The anti-inflammatory activity of Eupalinolide B has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Eupalinolide B
| Cell Line | Stimulant | Mediator | Concentration of Eupalinolide B | % Inhibition / Effect | Reference |
| RAW264.7 Macrophages | Porphyromonas gingivalis-LPS | Phospho-NF-κB p65 | 8 µM | Significant reduction | [4] |
| RAW264.7 Macrophages | Porphyromonas gingivalis-LPS | TNF-α (mRNA) | Not specified | Dose-dependent decrease | [4] |
| RAW264.7 Macrophages | Porphyromonas gingivalis-LPS | IL-6 (mRNA) | Not specified | Dose-dependent decrease | [4] |
| RAW264.7 Macrophages | Porphyromonas gingivalis-LPS | IL-1β (mRNA) | Not specified | Dose-dependent decrease | [4] |
| RAW264.7 Macrophages | Porphyromonas gingivalis-LPS | TNF-α (protein) | Not specified | Dose-dependent decrease | [4] |
| RAW264.7 Macrophages | Porphyromonas gingivalis-LPS | IL-6 (protein) | Not specified | Dose-dependent decrease | [4] |
| RAW264.7 Macrophages | Porphyromonas gingivalis-LPS | IL-1β (protein) | Not specified | Dose-dependent decrease | [4] |
Table 2: In Vivo Anti-inflammatory Effects of Eupalinolide B in an Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Paw Swelling | Eupalinolide B | Not specified | Reduced | [2] |
| Arthritis Index | Eupalinolide B | Not specified | Reduced | [2] |
| Serum TNF-α | Eupalinolide B | Not specified | Reduced | [2] |
| Serum IL-1β | Eupalinolide B | Not specified | Reduced | [2] |
| Serum MCP-1 | Eupalinolide B | Not specified | Reduced | [2] |
| Joint Damage | Eupalinolide B | Not specified | Reduced | [2] |
Key Signaling Pathways Modulated by Eupalinolide B
Eupalinolide B exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[5] Eupalinolide B has been shown to inhibit this pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4] The proposed mechanism involves the inhibition of IκBα phosphorylation and subsequent degradation, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.[4]
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H: An Uncharted Territory in Therapeutic Research
A comprehensive search of scientific literature and databases reveals a significant gap in the current understanding of Eupalinolide H as a potential therapeutic agent. To date, no specific preclinical or clinical studies detailing its mechanism of action, biological targets, or efficacy in any disease model have been published. While the broader family of Eupalinolides, sesquiterpene lactones isolated from plants of the Eupatorium genus, has garnered considerable interest for its anti-cancer properties, research has primarily focused on other analogues such as Eupalinolide A, B, J, and O.
This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a technical overview of this compound. However, the absence of available data on this specific compound prevents a detailed analysis of its therapeutic potential.
The Eupalinolide Family: A Landscape of Anti-Cancer Activity
While information on this compound is not available, a review of its close chemical relatives provides a strong rationale for investigating its potential. Eupalinolides A, B, J, and O have demonstrated significant anti-cancer effects across a range of cancer cell lines and in vivo models. These compounds exert their therapeutic effects through a variety of mechanisms, including the induction of different forms of programmed cell death and the modulation of key signaling pathways involved in cancer progression.
A comparative summary of the known anti-cancer activities of other Eupalinolides is presented below to offer a contextual framework for the potential therapeutic avenues of this compound, should it be isolated and studied in the future.
Summary of Anti-Cancer Activities of Known Eupalinolides
| Eupalinolide Analogue | Cancer Type(s) Studied | Key Mechanisms of Action | Relevant Signaling Pathways |
| Eupalinolide A | Non-small cell lung cancer, Hepatocellular carcinoma | Induces apoptosis, ferroptosis, and autophagy; Arrests cell cycle at G2/M and G1 phases.[1][2] | AMPK/mTOR/SCD1, ROS/ERK[1][2] |
| Eupalinolide B | Hepatic carcinoma, Pancreatic cancer | Induces ferroptosis and apoptosis; Elevates reactive oxygen species (ROS); Disrupts copper homeostasis.[3][4] | ROS-ER-JNK, MAPK[3][4] |
| Eupalinolide J | Triple-negative breast cancer, Prostate cancer, Glioblastoma | Induces apoptosis and cell cycle arrest; Disrupts mitochondrial membrane potential; Promotes STAT3 ubiquitin-dependent degradation.[5][6] | STAT3[5] |
| Eupalinolide O | Triple-negative breast cancer | Induces apoptosis and cell cycle arrest at G2/M phase; Modulates ROS generation.[7][8][9] | Akt/p38 MAPK[7][8] |
Potential Signaling Pathways for Future Investigation of this compound
Based on the mechanisms of other Eupalinolides, future research on this compound could logically begin by investigating its effects on established cancer-related signaling pathways. A hypothetical workflow for such an investigation is outlined below.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Eupalinolide H in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Eupalinolide H, a sesquiterpene lactone with potential anticancer properties. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, drawing parallels from studies on related Eupalinolide compounds.
Introduction
This compound belongs to a class of natural compounds known as sesquiterpene lactones, which have garnered significant interest in cancer research due to their cytotoxic and antitumor activities. Studies on analogous compounds such as Eupalinolide A, O, and J have demonstrated their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2][3][4][5][6] It is hypothesized that this compound exerts its anticancer effects through similar mechanisms, making it a promising candidate for further investigation.
These protocols outline the necessary steps to characterize the in vitro efficacy of this compound, providing a framework for its preclinical evaluation.
Data Presentation
Quantitative data from in vitro experiments should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key findings.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | IC50 (µM) |
| e.g., MDA-MB-468 | 0, 2, 4, 8 | 24 | |
| e.g., A549 | 48 | ||
| e.g., H1299 | 72 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| e.g., A549 | Control (DMSO) | - | |||
| This compound | |||||
| e.g., H1299 | Control (DMSO) | - | |||
| This compound |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| e.g., A549 | Control (DMSO) | - | |||
| This compound | |||||
| e.g., H1299 | Control (DMSO) | - | |||
| This compound |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[7][8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[11][12][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16][17][18][19]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.[17][18]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[19]
-
Analyze the samples by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathways affected by this compound and the general workflow for its in vitro evaluation.
Caption: Hypothesized signaling cascade of this compound-induced apoptosis.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Eupalinolide-Induced Apoptosis in Triple-Negative Breast Cancer (TNBC) Cells
Audience: Researchers, scientists, and drug development professionals.
Note on Eupalinolide H: Extensive literature searches did not yield specific data regarding the treatment of Triple-Negative Breast Cancer (TNBC) cells with this compound for inducing apoptosis. The following application notes and protocols are based on comprehensive studies of closely related sesquiterpene lactones, Eupalinolide J (EJ) and Eupalinolide O (EO) , which have demonstrated significant pro-apoptotic effects in TNBC cell lines. The methodologies and observed signaling pathways are expected to be highly relevant for the study of other Eupalinolide compounds.
Introduction
Triple-Negative Breast Cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies.[1] Eupalinolides, a class of sesquiterpene lactones, have emerged as promising therapeutic agents with potent anti-cancer properties.[2][3] Specifically, Eupalinolide J and Eupalinolide O have been shown to inhibit the proliferation of TNBC cells by inducing apoptosis through various signaling pathways.[3][4]
These application notes provide a summary of the key findings and detailed experimental protocols for investigating the pro-apoptotic effects of Eupalinolides in TNBC cells.
Data Presentation
Table 1: Cytotoxicity of Eupalinolides in TNBC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eupalinolide J (EJ) and Eupalinolide O (EO) in different TNBC cell lines.
| Compound | Cell Line | Time Point | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 | 72 h | 3.74 ± 0.58 | [4] |
| Eupalinolide J | MDA-MB-468 | 72 h | 4.30 ± 0.39 | [4] |
| Eupalinolide O | MDA-MB-231 | 24 h | 10.34 | [4] |
| Eupalinolide O | MDA-MB-231 | 48 h | 5.85 | [4] |
| Eupalinolide O | MDA-MB-231 | 72 h | 3.57 | [4] |
| Eupalinolide O | MDA-MB-453 | 24 h | 11.47 | [4] |
| Eupalinolide O | MDA-MB-453 | 48 h | 7.06 | [4] |
| Eupalinolide O | MDA-MB-453 | 72 h | 3.03 | [4] |
Table 2: Effects of Eupalinolides on Apoptosis-Related Proteins in TNBC Cells
This table highlights the impact of Eupalinolide J (EJ) and Eupalinolide O (EO) on key proteins involved in the apoptotic cascade.
| Compound | Cell Line | Protein | Effect | Reference |
| Eupalinolide J | MDA-MB-231, MDA-MB-468 | Cleaved Caspase-3 | Increased | [4] |
| Eupalinolide J | MDA-MB-231, MDA-MB-468 | Cleaved Caspase-9 | Increased | [4] |
| Eupalinolide J | MDA-MB-231, MDA-MB-468 | Bcl-2 | Decreased | [4] |
| Eupalinolide J | MDA-MB-231, MDA-MB-468 | Bcl-xl | Decreased | [4] |
| Eupalinolide J | MDA-MB-231, MDA-MB-468 | Bax | Increased | [4] |
| Eupalinolide J | MDA-MB-231, MDA-MB-468 | Bad | Increased | [4] |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | Caspase-3 mRNA | Increased | [4] |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | Caspase-9 mRNA | Increased | [4] |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | PARP mRNA | Increased | [4] |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | Bcl-2 mRNA | Decreased | [4] |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | Bax mRNA | Increased | [4] |
Signaling Pathways
Eupalinolide J and Eupalinolide O induce apoptosis in TNBC cells by modulating distinct but overlapping signaling pathways.
Eupalinolide J Signaling Pathway
Eupalinolide J primarily targets the STAT3 signaling pathway.[4] By promoting the degradation of STAT3, it downregulates anti-apoptotic proteins (Bcl-2, Bcl-xl) and upregulates pro-apoptotic proteins (Bax, Bad), leading to the activation of the intrinsic apoptotic pathway.[3][4]
Caption: Eupalinolide J induced apoptosis pathway in TNBC cells.
Eupalinolide O Signaling Pathway
Eupalinolide O induces apoptosis through the generation of Reactive Oxygen Species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[5] Increased ROS levels lead to the inhibition of the pro-survival Akt pathway and activation of the pro-apoptotic p38 MAPK pathway, culminating in apoptosis.[2][5]
Caption: Eupalinolide O induced apoptosis pathway in TNBC cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess Eupalinolide-induced apoptosis in TNBC cells.
Experimental Workflow
Caption: General experimental workflow for assessing Eupalinolide-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Eupalinolide compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Eupalinolide compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control TNBC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells after treatment with the Eupalinolide compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[3]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and control TNBC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against STAT3, p-STAT3, Caspase-3, Caspase-9, Bcl-2, Bax, Akt, p-Akt, p38, p-p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[4]
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of ROS.
Materials:
-
Treated and control TNBC cells
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat the cells with the Eupalinolide compound for the desired time.
-
Incubate the cells with DCFH-DA at 37°C for 30 minutes.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.[4]
Conclusion
Eupalinolides, particularly Eupalinolide J and O, have demonstrated significant potential as therapeutic agents for TNBC by effectively inducing apoptosis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the anti-cancer effects of Eupalinolide compounds. Further studies are warranted to explore the therapeutic efficacy of other Eupalinolide derivatives, such as this compound, and to elucidate their precise mechanisms of action in TNBC.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Eupalinolide H-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a member of the sesquiterpene lactone family, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Preliminary studies on related eupalinolide compounds, such as Eupalinolide A, O, and J, suggest that their mechanism of action in cancer cells involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Western blot analysis is a critical technique to elucidate these mechanisms by quantifying the changes in protein expression levels within key signaling pathways.
These application notes provide a comprehensive protocol for performing western blot analysis on cell lysates treated with this compound. As direct quantitative data for this compound is not yet widely published, this document presents representative data from studies on closely related eupalinolides to illustrate the expected outcomes and data presentation. The protocols and pathways described are based on the known effects of this compound class and serve as a robust starting point for investigating this compound.
Postulated Signaling Pathway Affected by Eupalinolide Treatment
Eupalinolide compounds have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and subsequent activation of caspases. They have also been implicated in cell cycle arrest. The following diagram illustrates a likely signaling cascade initiated by eupalinolide treatment.
Caption: Postulated signaling pathways affected by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from western blot analyses of cells treated with eupalinolide derivatives. This data is presented as a representative example of the results that might be obtained when studying this compound. The values represent the relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Apoptosis-Related Protein Expression in Human Breast Cancer Cells (MDA-MB-468) Treated with Eupalinolide O
| Treatment (24h) | Bax/β-actin (Relative Intensity) | Bcl-2/β-actin (Relative Intensity) | Cleaved Caspase-3/β-actin (Relative Intensity) | Cleaved PARP/β-actin (Relative Intensity) |
| Control (0 µM) | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.12 |
| Eupalinolide O (2 µM) | 1.52 ± 0.15 | 0.78 ± 0.06 | 1.89 ± 0.21 | 1.95 ± 0.25 |
| Eupalinolide O (4 µM) | 2.15 ± 0.23 | 0.45 ± 0.05 | 3.21 ± 0.35 | 3.40 ± 0.41 |
| Eupalinolide O (8 µM) | 3.01 ± 0.31 | 0.21 ± 0.03 | 4.88 ± 0.52 | 5.12 ± 0.60 |
Data is hypothetical and based on trends reported in the literature for Eupalinolide O.[1]
Table 2: Cell Cycle-Related Protein Expression in Human Prostate Cancer Cells (PC-3) Treated with Eupalinolide J
| Treatment (24h) | p21/GAPDH (Relative Intensity) | p27/GAPDH (Relative Intensity) | Cyclin B1/GAPDH (Relative Intensity) |
| Control (0 µM) | 1.00 ± 0.10 | 1.00 ± 0.09 | 1.00 ± 0.11 |
| Eupalinolide J (5 µM) | 1.65 ± 0.18 | 1.40 ± 0.15 | 0.82 ± 0.09 |
| Eupalinolide J (10 µM) | 2.58 ± 0.29 | 2.11 ± 0.24 | 0.51 ± 0.06 |
| Eupalinolide J (20 µM) | 3.97 ± 0.45 | 3.25 ± 0.38 | 0.23 ± 0.04 |
Data is hypothetical and based on trends reported in the literature for Eupalinolide J.[2]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, PC-3, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the old medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 or 48 hours).
Western Blot Workflow Diagram
Caption: Standard workflow for western blot analysis.
Detailed Protocol for Western Blot Analysis
A. Solutions and Reagents
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to RIPA buffer before use.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
-
Tris-Glycine SDS-PAGE Gels.
-
Running Buffer (1x): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1x): 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membrane.
-
TBST (Tris-Buffered Saline with 0.1% Tween 20): 20 mM Tris (pH 7.6), 150 mM NaCl, 0.1% Tween 20.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies: Diluted in blocking buffer as per manufacturer's recommendations (see Table 3).
-
HRP-conjugated Secondary Antibodies: (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Enhanced Chemiluminescence (ECL) Substrate.
B. Procedure
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[3]
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well of a 6-well plate.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a Tris-Glycine SDS-PAGE gel.
-
Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[6] A typical transfer is performed at 100V for 60-90 minutes in a cold room or on ice.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10000 in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band in the same lane.
-
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Function | Suggested Dilution | Supplier (Example) |
| Cleaved Caspase-3 | Apoptosis execution | 1:1000 | Cell Signaling Tech. |
| PARP | DNA repair, apoptosis marker | 1:1000 | Cell Signaling Tech. |
| Bax | Pro-apoptotic | 1:1000 | Santa Cruz Biotech. |
| Bcl-2 | Anti-apoptotic | 1:1000 | Santa Cruz Biotech. |
| p21 Waf1/Cip1 | Cell cycle inhibitor | 1:1000 | Cell Signaling Tech. |
| Cyclin B1 | G2/M transition | 1:1000 | Cell Signaling Tech. |
| β-actin | Loading control | 1:5000 | Sigma-Aldrich |
| GAPDH | Loading control | 1:5000 | Abcam |
Disclaimer
The quantitative data and specific protein targets mentioned in this document are based on published studies of eupalinolide derivatives and are intended to serve as a guide. Researchers should optimize protocols and antibody concentrations for their specific cell lines and experimental conditions. The signaling pathways depicted are based on current scientific understanding and may be subject to revision as new data on this compound becomes available.
References
- 1. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Sesquiterpenoids Lactones: Benefits to Plants and People [mdpi.com]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. High resolution profiling of cell cycle-dependent protein and phosphorylation abundance changes in non-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteomics-driven screening of artemisinin-based combination ratios and mechanistic insights into Plasmodium berghei infection in mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Flow Cytometry for Cell Cycle Analysis After Eupalinolide H Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eupalinolide H is a sesquiterpene lactone, a class of natural compounds that has demonstrated significant potential in cancer research. Several members of the Eupalinolide family have been shown to inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.[1][2] This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle distribution of cultured cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid quantitative analysis of DNA content in a large population of cells, making it an ideal method for assessing the impact of therapeutic compounds like this compound on cell cycle progression.[3]
Principle of the Method: Cell cycle analysis by flow cytometry is based on the measurement of DNA content in individual cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[4] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA in a cell.[4] Therefore, cells in different phases of the cell cycle can be distinguished:
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication before mitosis.
By analyzing the distribution of fluorescence intensity across a population of cells, one can determine the percentage of cells in each phase of the cell cycle. This method requires cells to be fixed and permeabilized, typically with cold ethanol, to allow the dye to enter and stain the nuclear DNA.[5][6] Treatment with RNase A is also crucial to prevent the staining of double-stranded RNA, which would otherwise interfere with the DNA content measurement.[5]
Potential Signaling Pathways Affected by this compound
Based on studies of related Eupalinolide compounds, this compound may induce cell cycle arrest by modulating key regulatory proteins. Eupalinolide O has been shown to cause G2/M arrest by decreasing the expression of cyclin B1 and cdc2.[2][7] Other related compounds affect the G1 phase by downregulating CDK2, CDK4, cyclin D1, and cyclin E1.[8] These effects can be mediated by upstream signaling pathways such as the Akt and AMPK/mTOR pathways.[7][9]
Caption: Potential signaling pathways modulated by this compound to induce cell cycle arrest.
Quantitative Data Summary
The following table summarizes representative data on the effect of Eupalinolide A (a closely related compound) on cell cycle distribution in non-small cell lung cancer cell lines after 24 hours of treatment.[9][10]
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| A549 | Control (DMSO) | 65.15% | 31.94% | 2.91% |
| Eupalinolide A | 50.33% | 27.68% | 21.99% | |
| H1299 | Control (DMSO) | 59.87% | 31.91% | 8.22% |
| Eupalinolide A | 45.77% | 35.32% | 18.91% |
Data extracted from a study on Eupalinolide A, which demonstrates a significant increase in the G2/M population, indicative of G2/M phase cell cycle arrest.[9][10]
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound and preparing them for cell cycle analysis using propidium iodide staining and flow cytometry.
I. Materials and Reagents
-
Cancer cell line of interest (e.g., A549, PC-3, MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)[5]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[5]
-
Flow cytometry tubes (12 x 75 mm polystyrene or polypropylene tubes)
-
6-well cell culture plates
-
Refrigerated centrifuge
-
Flow cytometer
II. Experimental Procedure
A. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
Treat the cells with various concentrations of this compound. Include a vehicle control group treated with an equivalent amount of DMSO.
-
Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
B. Cell Harvesting
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 2 mL of ice-cold PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 1 mL of complete medium.
-
Transfer the cell suspension to a labeled 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[4] Discard the supernatant.
-
Wash the cell pellet by resuspending in 5 mL of cold PBS and centrifuging again at 300 x g for 5 minutes. Discard the supernatant.
C. Cell Fixation
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise to achieve a final concentration of approximately 70%.[5][6] The drop-wise addition while vortexing is critical to prevent cell clumping.[4][5]
-
Incubate the cells for fixation on ice for at least 30 minutes or at -20°C for at least 2 hours.[5][11] Cells can be stored in 70% ethanol at -20°C for several weeks.[5]
D. Staining with Propidium Iodide
-
Pellet the fixed cells by centrifugation. Note that ethanol-fixed cells are more buoyant, so a higher speed may be required (e.g., 850 x g for 5 minutes).[5]
-
Carefully aspirate the ethanol supernatant without disturbing the pellet.
-
Wash the cell pellet twice with 3-5 mL of cold PBS to remove residual ethanol.[4][5] Centrifuge after each wash.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.[5]
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.[6]
-
Add 500 µL of Propidium Iodide solution (final concentration 50 µg/mL). Mix gently.
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[4][6]
-
Keep the samples on ice and protected from light until they are acquired on the flow cytometer.[6]
E. Flow Cytometry Analysis
-
Set up the flow cytometer to measure fluorescence in the linear scale.[12]
-
Use a low flow rate during acquisition to ensure high-quality data with a low coefficient of variation (CV) for the G0/G1 peak.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a dot plot of the fluorescence area (FL2-A) versus fluorescence height (FL2-H) or width (FL2-W) to gate on the singlet population and exclude doublets and aggregates.[5]
-
Analyze the gated single-cell population using a histogram of PI fluorescence (FL2-A) to determine the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).[13]
Experimental Workflow Diagram
Caption: A step-by-step workflow for cell cycle analysis using flow cytometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G0/G1 Peak (>6%) | - Inconsistent staining- High flow rate- Cell clumps | - Ensure thorough mixing during staining.- Use a low flow rate during acquisition.[5]- Filter samples through a 40 µm nylon mesh before analysis.[6] |
| Excessive Cell Debris | - High cytotoxicity of treatment- Rough cell handling | - Lower the concentration of this compound or reduce treatment time.- Handle cells gently; avoid harsh vortexing. |
| No Clear G2/M Peak | - Cells are not proliferating- Insufficient staining time | - Ensure cells are in the logarithmic growth phase before treatment.- Increase incubation time with PI, especially for adherent cells like fibroblasts.[4] |
| Signal is Too Weak or Too Strong | - Incorrect cytometer settings- Incorrect dye concentration | - Adjust the voltage for the PI detector (e.g., FL2 or FL3) so the G0/G1 peak is around 200 on a 1024-channel scale.- Verify the final concentration of the PI staining solution. |
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupalinolide Administration in Xenograft Mouse Models
Note to the Reader: Initial literature searches did not yield specific data regarding the administration of Eupalinolide H in xenograft mouse models. However, extensive research is available for other members of the Eupalinolide family, particularly Eupalinolide A . The following application notes and protocols are based on the available scientific literature for Eupalinolide A and are provided as a representative guide for researchers interested in this class of compounds.
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from Eupatorium lindleyanum. Eupalinolide A (EA) has demonstrated significant anti-cancer properties in preclinical studies, including in xenograft mouse models of non-small cell lung cancer and hepatocellular carcinoma.[1][2] It has been shown to inhibit tumor growth by inducing apoptosis, ferroptosis, and autophagy, and by arresting the cell cycle.[1][2][3][4][5] These effects are mediated through the modulation of key signaling pathways, such as the AMPK/mTOR/SCD1 and ROS/ERK pathways.[1][2][4][5]
These application notes provide a detailed overview of the protocols for evaluating the in vivo efficacy of Eupalinolide A in xenograft mouse models, along with a summary of reported quantitative data and a visualization of the relevant signaling pathways.
Data Presentation
In Vivo Efficacy of Eupalinolide A in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Eupalinolide A Dose | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Non-Small Cell Lung Cancer | A549 | Nude Mice | 25 mg/kg/day | Not Specified | >60% | >60% | [1][3][4] |
| Hepatocellular Carcinoma | MHCC97-L | Nude Mice | 30 or 60 mg/kg/day | 3 weeks | Statistically Significant | Statistically Significant | [2] |
| Hepatocellular Carcinoma | HCCLM3 | Nude Mice | 30 or 60 mg/kg/day | 3 weeks | Statistically Significant | Statistically Significant | [2] |
In Vitro Effects of Eupalinolide A on Cancer Cell Lines
| Cell Line | Assay | Eupalinolide A Concentration | Observation | Reference |
| A549 | Cell Cycle Analysis | 10, 20, 30 µM | G2/M phase arrest (2.91% to 21.99%) | [1][3][4] |
| H1299 | Cell Cycle Analysis | Not Specified | G2/M phase arrest (8.22% to 18.91%) | [3][4] |
| A549 | Apoptosis Assay | Not Specified | Increased apoptosis (1.79% to 47.29%) | [3][4] |
| H1299 | Apoptosis Assay | Not Specified | Increased apoptosis (4.66% to 44.43%) | [3][4] |
| A549 | ROS Production | Not Specified | 2.46-fold increase | [3][4] |
| H1299 | ROS Production | Not Specified | 1.32-fold increase | [3][4] |
| MHCC97-L | Cell Cycle Analysis | 14, 28 µM | G1 phase arrest | [2] |
| HCCLM3 | Cell Cycle Analysis | 14, 28 µM | G1 phase arrest | [2] |
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (non-small cell lung cancer), H1299 (non-small cell lung cancer), MHCC97-L (hepatocellular carcinoma), and HCCLM3 (hepatocellular carcinoma) can be used.
-
Culture Medium: Use appropriate media such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Xenograft Mouse Model Establishment
-
Animals: Four-week-old male nude mice are commonly used.[1]
-
Acclimatization: Allow mice to acclimatize for at least one week in a specific pathogen-free (SPF) environment with free access to food and water.[1]
-
Cell Preparation: Harvest cancer cells during the logarithmic growth phase. Resuspend the cells in a suitable medium like PBS or a mixture with Matrigel.
-
Injection: Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the flank or armpit of each mouse.[1][2]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
Eupalinolide A Preparation and Administration
-
Preparation: Dissolve Eupalinolide A in a suitable vehicle such as a solution of saline.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route of administration.[2]
-
Dosage and Schedule: Based on published studies, dosages of 25 mg/kg/day, 30 mg/kg/day, or 60 mg/kg/day can be administered once daily.[1][2]
-
Control Group: The control group should receive injections of the vehicle solution following the same schedule.
Assessment of Anti-Tumor Efficacy
-
Tumor Measurement: Measure tumor volume every few days throughout the experiment.
-
Body Weight: Monitor the body weight of the mice to assess the toxicity of the treatment.
-
Endpoint: At the end of the treatment period (e.g., 3 weeks), euthanize the mice.[2]
-
Tumor Excision: Excise the tumors and measure their final weight.
-
Further Analysis: Tumor tissues can be processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generation in Response to Eupalinolide H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone that, like other members of the Eupalinolide family, is under investigation for its potential therapeutic properties, including anti-cancer activities. A growing body of evidence suggests that related compounds, such as Eupalinolide A, B, and O, exert their cytotoxic effects by inducing the generation of Reactive Oxygen Species (ROS) within cancer cells.[1][2][3] ROS are highly reactive chemical species containing oxygen, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While ROS play a role in normal cellular signaling, excessive levels can lead to oxidative stress, cellular damage, and programmed cell death (apoptosis).[4][5] This document provides detailed protocols for the sensitive detection and quantification of intracellular ROS in response to this compound treatment.
Principle of ROS Detection
The protocols outlined below utilize fluorescent probes that become highly fluorescent upon oxidation by intracellular ROS. The intensity of the fluorescence is directly proportional to the level of ROS, allowing for quantitative analysis using various methods such as fluorescence microscopy, flow cytometry, or a microplate reader.
Two primary assays are detailed:
-
Total Intracellular ROS Detection: Using 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that detects a broad range of ROS.[6][7][8][9]
-
Mitochondrial Superoxide Detection: Employing MitoSOX™ Red, a fluorogenic dye that specifically targets mitochondria and is selectively oxidized by superoxide.[10][11][12][13]
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the type of quantitative data that can be generated using the described protocols. Results are typically expressed as a fold change in fluorescence intensity relative to an untreated control.
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Standard Deviation | P-value |
| Vehicle Control (DMSO) | 0 | 100 | 1.0 | ± 5.2 | - |
| This compound | 1 | 150 | 1.5 | ± 8.1 | <0.05 |
| This compound | 5 | 320 | 3.2 | ± 15.7 | <0.01 |
| This compound | 10 | 550 | 5.5 | ± 25.3 | <0.001 |
| Positive Control (e.g., H₂O₂) | Varies | 600 | 6.0 | ± 30.1 | <0.001 |
| This compound + Antioxidant (e.g., NAC) | 10 | 120 | 1.2 | ± 7.5 | >0.05 |
Experimental Workflow
The general experimental workflow for assessing the impact of this compound on ROS generation is depicted below.
Caption: General experimental workflow for measuring ROS generation.
Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total ROS levels in adherent cells. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7][8]
Materials:
-
Adherent cells (e.g., cancer cell line of interest)
-
24-well or 96-well black, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
DCFH-DA (10 mM stock solution in DMSO, stored at -20°C, protected from light)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., 300 µM H₂O₂)
-
Fluorescence microscope or microplate reader (Ex/Em: ~485/535 nm)
Procedure:
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate (or 5 x 10⁴ cells per well in a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium at desired concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound working solutions and controls to the respective wells.
-
Incubate for the desired treatment period (e.g., 3, 6, or 24 hours).
-
-
DCFH-DA Staining:
-
Shortly before the end of the treatment period, prepare a fresh DCFH-DA working solution by diluting the 10 mM stock solution to a final concentration of 10-20 µM in pre-warmed serum-free medium.[4][14]
-
Remove the treatment medium from the wells and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[6][14]
-
-
Washing:
-
Data Acquisition:
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is designed for the specific detection of superoxide, a primary ROS, within the mitochondria. MitoSOX™ Red is a cell-permeant probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[10][11]
Materials:
-
Adherent or suspension cells
-
Appropriate tissue culture plates or slides
-
This compound stock solution (in DMSO)
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (5 mM stock solution in DMSO, stored at -20°C)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Antimycin A or Rotenone)
-
Fluorescence microscope, flow cytometer, or microplate reader (Ex/Em: ~510/580 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with this compound.
-
-
MitoSOX™ Red Staining:
-
Prepare a fresh 2.5-5 µM MitoSOX™ Red working solution by diluting the 5 mM stock solution in warm HBSS or serum-free medium.[10][12]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX™ Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.[10][12]
-
-
Washing:
-
Remove the staining solution and wash the cells gently three times with warm PBS.[10]
-
-
Data Acquisition:
-
Microplate Reader/Microscopy: Add fresh warm HBSS or PBS to the wells and immediately measure fluorescence (Ex/Em: ~510/580 nm).[10]
-
Flow Cytometry: After washing, detach adherent cells (if necessary) and resuspend them in cold PBS. Analyze the cell suspension promptly using a flow cytometer.
-
Potential Signaling Pathway
Based on studies of related compounds, this compound may induce ROS generation, which in turn can modulate key signaling pathways like MAPK and PI3K/Akt, ultimately leading to apoptosis.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 9. doc.abcam.com [doc.abcam.com]
- 10. 2.5. MitoSOX Assay [bio-protocol.org]
- 11. apexbt.com [apexbt.com]
- 12. Determination of mitochondrial ROS generation with MitoSox Red and mitochondrial membrane potential (ΔΨ) with TMRM [bio-protocol.org]
- 13. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caspase-3 Activity Assay in Eupalinolide H-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, which have demonstrated significant anti-cancer properties. Various isoforms, such as Eupalinolide A, B, J, and O, have been shown to induce apoptosis in a range of cancer cell lines. A key event in the apoptotic cascade is the activation of executioner caspases, particularly Caspase-3, which orchestrates the dismantling of the cell. Therefore, assaying Caspase-3 activity is a critical method for quantifying the apoptotic effects of potential therapeutic compounds like Eupalinolide H.
Note: As of the latest available data, specific studies on this compound-induced apoptosis are limited. The following protocols and data are based on studies of closely related Eupalinolide isoforms (A, B, O, and J) and are expected to be highly applicable to the investigation of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Data Presentation
The following tables summarize representative quantitative data from studies on various Eupalinolide compounds, illustrating their effects on cancer cell viability and apoptosis. These tables can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Effect of Eupalinolide O on the Viability of Triple-Negative Breast Cancer (TNBC) Cells [1]
| Cell Line | Treatment Duration | IC50 Value (µM) |
| MDA-MB-231 | 24 h | 10.34 |
| 48 h | 5.85 | |
| 72 h | 3.57 | |
| MDA-MB-453 | 24 h | 11.47 |
| 48 h | 7.06 | |
| 72 h | 3.03 |
Table 2: Eupalinolide A-Induced Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells [2][3]
| Cell Line | Eupalinolide A Conc. (µM) | Treatment Duration | Apoptotic Rate (%) |
| A549 | 0 | 24 h | 1.79 |
| 10 | 24 h | Increased | |
| 20 | 24 h | Increased | |
| 30 | 24 h | 47.29 | |
| H1299 | 0 | 24 h | 4.66 |
| 10 | 24 h | Increased | |
| 20 | 24 h | Increased | |
| 30 | 24 h | 44.43 |
Table 3: Eupalinolide O-Induced Caspase-3 Expression in TNBC Cells [1]
| Cell Line | Eupalinolide O Conc. (µM) | Treatment Duration | Change in Caspase-3 Expression |
| MDA-MB-231 | 5 | 48 h | Significantly Enhanced |
| 10 | 48 h | Significantly Enhanced | |
| MDA-MB-453 | 5 | 48 h | Significantly Enhanced |
| 10 | 48 h | Significantly Enhanced |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell types and experimental setups.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate DEVD-pNA by caspase-3.[4][5][6][7][8]
Materials:
-
Cells of interest
-
This compound
-
Culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold Cell Lysis Buffer
-
Protein assay kit (e.g., BCA or Bradford)
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a culture plate at a density appropriate for your cell line.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include an untreated control group.
-
-
Cell Lysis:
-
For adherent cells, wash with PBS and add 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10^6 cells.
-
For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the Reaction Mix to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (Lysis Buffer + Reaction Buffer + Substrate) from all readings.
-
Express Caspase-3 activity as the fold-increase in absorbance compared to the untreated control.
-
Protocol 2: Fluorometric Caspase-3 Activity Assay
This assay is more sensitive than the colorimetric assay and is based on the detection of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) after cleavage from the substrate Ac-DEVD-AMC.[4][9][10][11][12]
Materials:
-
All materials from Protocol 1
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Black 96-well microplate
-
Microplate fluorometer with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Cell Seeding, Treatment, Lysis, and Protein Quantification: Follow steps 1-3 from Protocol 1.
-
Assay Reaction:
-
In a black 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the Reaction Mix to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank from all readings.
-
Express Caspase-3 activity as the fold-increase in relative fluorescence units (RFU) compared to the untreated control.
-
Protocol 3: Luminescent Caspase-3/7 Activity Assay
This is a highly sensitive, homogeneous "add-mix-measure" assay that measures the activity of both Caspase-3 and Caspase-7.[13][14][15][16][17]
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well microplate
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound. Include an untreated control.
-
-
Assay Reaction:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of a no-cell control from all readings.
-
Express Caspase-3/7 activity as the fold-increase in relative light units (RLU) compared to the untreated control.
-
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for assessing Caspase-3 activity.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for Caspase-3 activity assay.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 16. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 17. promega.com [promega.com]
Application Notes & Protocols: Eupalinolide H for Studying Ferroptosis Induction Pathways
Disclaimer: As of the latest literature survey, there is no specific scientific information available for "Eupalinolide H" in the context of ferroptosis induction. The following application notes and protocols are based on the published research for closely related compounds, Eupalinolide A and Eupalinolide B , which are known to induce ferroptosis. It is hypothesized that the mechanisms may be similar for other members of the Eupalinolide family.
Introduction
Eupalinolides are a class of sesquiterpene lactones extracted from Eupatorium species, which have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-tumor effects. Recent studies have highlighted the potential of Eupalinolide A and Eupalinolide B to induce a non-apoptotic form of programmed cell death known as ferroptosis in cancer cells. This makes them valuable research tools for elucidating the molecular pathways governing ferroptosis and for the development of novel cancer therapeutics.
These application notes provide a comprehensive overview of the use of Eupalinolides (specifically A and B) as inducers of ferroptosis, detailing the underlying signaling pathways, quantitative data from cellular assays, and step-by-step experimental protocols.
Mechanism of Action & Signaling Pathways
Eupalinolide A and B induce ferroptosis through distinct but related mechanisms that culminate in the iron-dependent accumulation of lethal lipid peroxides.
Eupalinolide A primarily induces ferroptosis in non-small cell lung cancer (NSCLC) cells by targeting the AMPK/mTOR/SCD1 signaling pathway .[1][2][3][4][5]
-
Induction of Reactive Oxygen Species (ROS): Eupalinolide A treatment leads to an increase in intracellular ROS.
-
Activation of AMPK: Elevated ROS levels activate AMP-activated protein kinase (AMPK).
-
Inhibition of mTOR and SCD1: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) and downregulates stearoyl-CoA desaturase 1 (SCD1). SCD1 is a key enzyme in the synthesis of monounsaturated fatty acids, which are less susceptible to lipid peroxidation.
-
Induction of Ferroptosis: The downregulation of SCD1 leads to an increase in polyunsaturated fatty acids in cellular membranes, which are prone to lipid peroxidation, thereby triggering ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Modulating Akt/p38 MAPK Signaling with Eupalinolide Derivatives: Application Notes and Protocols
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] A growing body of evidence suggests that certain Eupalinolides exert their therapeutic effects by modulating key cellular signaling pathways, including the Akt and p38 mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways are critical regulators of cell proliferation, survival, apoptosis, and inflammation. Dysregulation of Akt and p38 MAPK signaling is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.
This document provides a comprehensive guide for utilizing Eupalinolide derivatives, with a focus on Eupalinolide O as a representative compound, to modulate Akt/p38 MAPK signaling in a research setting.
Data Presentation
The following tables summarize quantitative data from studies on Eupalinolide derivatives, illustrating their impact on cell viability, apoptosis, and the expression of key proteins in the Akt/p38 MAPK pathway.
Table 1: Effect of Eupalinolide O on the Viability of Triple-Negative Breast Cancer (TNBC) Cells [3]
| Cell Line | Concentration of Eupalinolide O (µM) | Incubation Time (h) | Inhibition of Cell Viability (%) |
| MDA-MB-231 | 5 | 48 | Significant |
| MDA-MB-231 | 10 | 48 | Significant |
| MDA-MB-453 | 5 | 48 | Significant |
| MDA-MB-453 | 10 | 48 | Significant |
Table 2: Induction of Apoptosis in TNBC Cells by Eupalinolide O [3]
| Cell Line | Concentration of Eupalinolide O (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
| MDA-MB-231 | 0 | 48 | Baseline |
| MDA-MB-231 | 5 | 48 | Increased |
| MDA-MB-231 | 10 | 48 | Significantly Increased |
| MDA-MB-453 | 0 | 48 | Baseline |
| MDA-MB-453 | 5 | 48 | Increased |
| MDA-MB-453 | 10 | 48 | Significantly Increased |
Table 3: Modulation of Akt and p38 MAPK Signaling Proteins by Eupalinolide O in TNBC Cells [3]
| Target Protein | Eupalinolide O Concentration (µM) | Change in Phosphorylation/Expression |
| p-Akt | 10 | Markedly Decreased |
| p-p38 | 10 | Obviously Increased |
| c-Myc | 10 | Markedly Decreased |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from the cited literature and can be adapted for specific experimental needs.
Cell Culture and Treatment
-
Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) are commonly used.[3]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5] Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Eupalinolide Preparation: Prepare a stock solution of Eupalinolide O (or other derivatives) in dimethyl sulfoxide (DMSO).[5] The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of the Eupalinolide derivative or vehicle control (DMSO).[1]
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the Eupalinolide derivative for 24, 48, or 72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Eupalinolide derivative for the desired time.[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, phospho-Akt, total p38, phospho-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: Eupalinolide O modulates Akt/p38 MAPK signaling.
Experimental Workflow Diagram
Caption: Workflow for studying Eupalinolide O effects.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-target Metabolomics of Cells Treated with Eupalinolide H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a member of the Eupalinolide family of sesquiterpene lactones, natural compounds that have demonstrated significant anti-cancer activities. Related compounds such as Eupalinolide A, B, J, and O have been shown to induce apoptosis, cell cycle arrest, and modulate key cancer-related signaling pathways including STAT3, Akt/p38 MAPK, and AMPK/mTOR in various cancer cell lines[1][2][3][4][5]. Non-target metabolomics is a powerful approach to obtain a comprehensive snapshot of the metabolic perturbations induced by a compound, providing valuable insights into its mechanism of action and identifying potential biomarkers of efficacy or toxicity[6].
This document provides a detailed protocol for conducting a non-target metabolomics study on cells treated with this compound. The workflow covers cell culture, experimental treatment, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS), followed by data analysis to identify significantly altered metabolic pathways.
Experimental Protocols
Cell Culture and Treatment
A suitable cancer cell line (e.g., human triple-negative breast cancer cells MDA-MB-231, hepatocellular carcinoma cells MHCC97-L, or non-small cell lung cancer cells A549) should be selected for the study.
-
Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0, 5, 10, and 20 µM). The final DMSO concentration in the medium should be less than 0.1% to minimize solvent effects.
-
Incubation: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound for the experimental groups. For the control group, use a medium containing the same concentration of DMSO. Incubate the plates for a predetermined time (e.g., 24 or 48 hours)[2][7].
Metabolite Extraction
This protocol is designed to rapidly quench metabolic activity and extract a broad range of intracellular metabolites.
-
Quenching: After incubation, quickly aspirate the culture medium. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol (v/v) to each well. Scrape the cells from the plate using a cell scraper and transfer the cell lysate into a microcentrifuge tube.
-
Centrifugation: Vortex the tubes for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until LC-MS analysis.
Non-target LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 100 µL of 50% methanol, and vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any insoluble material. Transfer the supernatant to LC-MS vials.
-
Chromatographic Separation: Perform chromatographic separation using a reversed-phase C18 column or a HILIC column to capture a wide range of metabolites.
-
Mass Spectrometry: Acquire data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a broader range of compounds[8]. A pooled quality control (QC) sample, created by mixing equal aliquots of each sample, should be injected periodically throughout the analytical run to monitor system stability.
Data Processing and Statistical Analysis
-
Data Pre-processing: Convert the raw mass spectrometry data to an open format (e.g., mzML). Perform peak picking, alignment, and normalization using software such as XCMS, MZmine, or vendor-specific software[8].
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify features that are significantly different between the control and this compound-treated groups.
-
Metabolite Identification: Identify the significantly altered metabolites by matching their accurate mass and fragmentation spectra against metabolomics databases (e.g., METLIN, HMDB).
Data Presentation
The quantitative data from the non-target metabolomics analysis should be summarized in a clear and structured table.
| Metabolite | m/z | Retention Time (min) | Fold Change (20 µM vs. Control) | p-value | Putative Identification | Pathway |
| M1 | 175.1195 | 2.35 | 2.5 | 0.001 | Proline | Arginine and Proline Metabolism |
| M2 | 75.0511 | 1.82 | -1.8 | 0.005 | Glycine | Glycine, Serine and Threonine Metabolism |
| M3 | 307.0808 | 4.11 | -2.1 | 0.002 | Glutathione (reduced) | Glutathione Metabolism |
| M4 | 133.0143 | 3.56 | 3.2 | <0.001 | Uric Acid | Purine Metabolism |
| M5 | 147.0532 | 2.98 | -1.5 | 0.01 | Aspartic Acid | Alanine, Aspartate and Glutamate Metabolism |
| M6 | 496.3411 | 8.76 | 1.9 | 0.003 | Oleic Acid | Fatty Acid Biosynthesis |
Visualizations
Experimental Workflow
Caption: Experimental workflow for non-target metabolomics.
Potential Signaling Pathway Modulation by this compound
Based on studies of related Eupalinolide compounds, this compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the STAT3 and Akt pathways. The observed metabolic changes could be a consequence of the inhibition of these pathways.
Caption: Hypothetical signaling pathway modulation by this compound.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.chalmers.se [research.chalmers.se]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eupalinolide H for Cytotoxicity Assays
Disclaimer: Information and recommended concentration ranges provided in this guide are based on published data for structurally similar sesquiterpene lactones, such as Eupalinolide O, J, and A, isolated from Eupatorium lindleyanum DC.[1][2][3] Currently, there is limited specific published data on the cytotoxicity of Eupalinolide H. Therefore, all protocols and concentration ranges should be considered as a starting point for empirical validation in your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: Based on studies of other Eupalinolides, this compound is likely a cytotoxic agent that induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells.[2][3] Key signaling pathways that may be affected include the Akt, MAPK, and STAT3 pathways, which are crucial for cell survival and proliferation.[1][3][4] Eupalinolides have been shown to increase reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and activate caspases, all of which are hallmarks of apoptosis.[3][5]
Q2: What is a recommended starting concentration range for testing this compound in a cytotoxicity assay?
A2: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your cell line of interest. Based on the IC50 values of related compounds (see Table 1), a starting range of 0.1 µM to 100 µM is advisable. This range should allow you to identify a dose-responsive curve and determine an approximate IC50 value, which can then be narrowed down in subsequent experiments.
Q3: Which cytotoxicity assay is recommended for this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and is a good starting point.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7] However, it is always good practice to confirm results with an alternative assay that measures a different cellular endpoint, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[8]
Q4: What solvent should I use to dissolve this compound?
A4: Eupalinolides are typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it further in your cell culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level, which is typically below 0.5%.[9] Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments.[9]
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for other Eupalinolide compounds in various cancer cell lines. This data can serve as a valuable reference for designing your experiments with this compound.
Table 1: IC50 Values of Related Eupalinolide Compounds
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| Eupalinolide O | MDA-MB-231 (Breast Cancer) | 24 h | 10.34 | [5] |
| 48 h | 5.85 | [5] | ||
| 72 h | 3.57 | [5] | ||
| Eupalinolide O | MDA-MB-453 (Breast Cancer) | 24 h | 11.47 | [5] |
| 48 h | 7.06 | [5] | ||
| 72 h | 3.03 | [5] | ||
| Eupalinolide O | MDA-MB-468 (Breast Cancer) | 72 h | 1.04 | [3] |
| Eupalinolide J | PC-3 (Prostate Cancer) | Not Specified | Dose-dependent | [10] |
| Eupalinolide J | DU-145 (Prostate Cancer) | Not Specified | Dose-dependent | [10] |
| Eupalinolide A | A549 (Lung Cancer) | 48 h | 10, 20, 30 (Tested Conc.) | [7] |
| Eupalinolide A | H1299 (Lung Cancer) | 48 h | 10, 20, 30 (Tested Conc.) |[7] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the key steps for performing a standard MTT assay to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells. Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential signaling pathways affected by Eupalinolide compounds.
Troubleshooting Guide
Q5: My results show high variability between replicate wells. What could be the cause?
A5: High variability is a common issue that can often be resolved by refining your technique.[9]
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. Avoid letting cells settle in the tube. Pipetting up and down gently between dispensing can help.[9]
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, especially small volumes, ensure you are using the correct pipette and technique. Using a multi-channel pipette can help minimize well-to-well variation.[9]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outermost wells, or fill them with sterile PBS or media to create a humidity barrier.[8]
Q6: My absorbance readings are too low across the entire plate.
A6: Low absorbance readings suggest a problem with cell number, health, or the assay chemistry.
-
Low Cell Seeding Density: The number of cells seeded may be too low for a detectable signal. You may need to perform a cell titration experiment to find the optimal seeding density that gives a linear absorbance response in the range of 0.75-1.25 for your control wells.
-
Cells Not Proliferating: Ensure your culture conditions (media, temperature, CO2) are optimal. Cells may also need more time to recover after plating before treatment.
-
Incomplete Formazan Solubilization: Visually inspect the wells under a microscope before reading the plate to ensure all purple formazan crystals have dissolved. If not, increase the incubation time with the solubilization solvent or use gentle agitation.[8]
Q7: My untreated control cells show low viability.
A7: This indicates a problem with the overall health of your cells or potential contamination.
-
Cell Health: Ensure you are using cells from a healthy, low-passage stock. Over-confluent or stressed cells will not perform well in assays.
-
Contamination: Check for signs of bacterial or yeast contamination under a microscope. Contaminants can sometimes reduce the MTT reagent, leading to false signals, or they can be toxic to your cells.[9]
-
Reagent Toxicity: Ensure your media and reagents are not expired and have been stored correctly.
Q8: Can this compound interfere with the MTT assay itself?
A8: It is possible. Some compounds can directly reduce the MTT reagent or interact with the formazan product, leading to inaccurate results.[9]
-
Test for Direct MTT Reduction: Run a control plate without cells. Add media, your highest concentration of this compound, and the MTT reagent. If a color change occurs, the compound is directly reducing MTT, and an alternative viability assay should be considered.[8]
-
Compound Color: If this compound has a color that absorbs light near 570 nm, it can interfere. Run a control with cells and the compound but without MTT reagent to measure the compound's intrinsic absorbance and subtract it from your results.[9]
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupatorium lindleyanum DC.| BioCrick [biocrick.com]
- 8. [Chemical constituents of Eupatorium lindleyanum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Eupalinolide H Solubility for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Eupalinolide H for successful in vivo experiments. Poor aqueous solubility is a common hurdle for lipophilic compounds like this compound, a sesquiterpene lactone, which can lead to low bioavailability and inconclusive results. This guide offers troubleshooting advice and frequently asked questions to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a sesquiterpene lactone, a class of compounds generally characterized by poor water solubility. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vivo studies, it is critical to use a biocompatible solvent system that can maintain this compound in solution upon administration.
Q2: What are the primary strategies for improving the solubility of this compound for in vivo administration?
A2: The main approaches to enhance the solubility of poorly water-soluble compounds like this compound can be categorized as formulation-based, physicochemical modifications, and chemical modifications. Formulation-based strategies are most common in preclinical research and involve using excipients to increase the compound's apparent solubility without altering its chemical structure.
Q3: Which formulation strategies are most commonly used for compounds like this compound?
A3: Common and effective formulation strategies include the use of co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems. Often, a combination of these is required to achieve the desired concentration and stability for in vivo dosing.
Q4: Are there any established formulations for similar compounds that I can use as a starting point?
A4: Yes, formulations for other Eupalinolides have been reported. For instance, a formulation for Eupalinolide K consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another example for Eupalinolide A is a solution in DMF, DMSO, or Ethanol.[3] These can serve as excellent starting points for developing a custom formulation for this compound.
Troubleshooting Guide
Problem 1: My this compound precipitates out of solution when I prepare it for injection.
-
Possible Cause: The chosen solvent system may not be strong enough for the desired concentration, or the compound may be crashing out upon addition of an aqueous component.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG300) in your formulation.
-
Add a Surfactant: Incorporate a surfactant like Tween-80 or Cremophor EL to improve the stability of the solution.
-
Use a Combination Approach: A mixture of a co-solvent and a surfactant is often more effective than either alone.
-
Sonication: Gentle heating and sonication can aid in the dissolution process. For related compounds, sonication is recommended.[4]
-
Problem 2: My formulation is clear, but I am observing toxicity in my animal models that is not related to the compound's known activity.
-
Possible Cause: The excipients in your formulation (e.g., high concentrations of DMSO or surfactants) may be causing toxicity.
-
Troubleshooting Steps:
-
Reduce Excipient Concentration: Determine the minimum concentration of each excipient needed to keep this compound in solution.
-
Consult Toxicity Data: Review the literature for the maximum tolerated dose of your chosen excipients for the specific animal model and route of administration.
-
Consider Alternative Formulations: Explore other options like cyclodextrin complexes or lipid-based formulations, which can have better toxicity profiles.
-
Problem 3: I am not observing the expected therapeutic effect in my in vivo study, despite using a clear formulation.
-
Possible Cause: The compound may be precipitating in vivo after administration, leading to low bioavailability.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: If possible, conduct a pilot PK study to determine the concentration of this compound in the plasma over time.
-
Formulation Optimization: Consider more advanced formulations like solid dispersions or nanoparticle encapsulation to improve absorption and bioavailability.
-
Particle Size Reduction: Decreasing the particle size of the compound (micronization or nanonization) can increase the surface area for dissolution.
-
Data Presentation
Table 1: Example Co-solvent Formulations for Eupalinolide Analogs
| Eupalinolide Analog | Vehicle Composition | Achieved Concentration | Reference |
| Eupalinolide K | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.09 mg/mL | [2] |
| Eupalinolide A | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | [4] |
| Eupalinolide A | DMSO | 30 mg/mL | [3] |
| Eupalinolide A | Ethanol | 15 mg/mL | [3] |
Note: These formulations provide a starting point and may require optimization for this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
-
Weigh the required amount of this compound powder in a sterile, clear vial.
-
Add the specified volume of DMSO to the vial.
-
Vortex and sonicate the mixture until the this compound is completely dissolved.
-
Add the specified volume of PEG300 and mix thoroughly.
-
Add the specified volume of Tween-80 and mix until a clear solution is formed.
-
Slowly add the saline or PBS, drop by drop, while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, further optimization of the excipient ratios may be necessary.
Protocol 2: General Workflow for Selecting a Solubility Enhancement Technique
This protocol outlines a systematic approach to selecting an appropriate solubilization strategy.
-
Characterize Physicochemical Properties: Determine the melting point, logP, and pKa of this compound.
-
Assess Aqueous Solubility: Measure the solubility in water and relevant buffers (e.g., pH 7.4).
-
Screen Simple Formulations: Evaluate solubility in common GRAS (Generally Recognized as Safe) excipients, starting with co-solvents and surfactants.
-
Evaluate Formulation Stability: Assess the physical and chemical stability of promising formulations under relevant storage conditions.
-
Consider Advanced Formulations: If simple formulations are inadequate, explore cyclodextrins, lipid-based systems, or solid dispersions.
-
In Vitro Dissolution/Release Testing: Perform dissolution or release studies to predict in vivo performance.
-
In Vivo Pilot Studies: Conduct pilot pharmacokinetic studies in a small group of animals to confirm bioavailability.
Mandatory Visualizations
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: Simplified signaling pathways affected by Eupalinolides.
References
Technical Support Center: Overcoming Eupalinolide H Resistance in Cancer Cells
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide H, a sesquiterpene lactone with promising anticancer properties. While direct research on resistance to this compound is emerging, this guide is built upon established mechanisms of resistance to other sesquiterpene lactones and natural product-based anticancer agents. The principles and protocols outlined here offer a robust framework for identifying and potentially overcoming resistance to this compound in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to natural product-based anticancer drugs like this compound is a multifaceted issue. Several key mechanisms may be at play:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3][4]
-
Alterations in Target Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the effects of this compound. Key pathways to investigate include:
-
STAT3 Pathway: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a common mechanism of drug resistance, promoting the expression of anti-apoptotic and proliferative genes.[5][6][7][8][9]
-
AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway is crucial in regulating cell growth and metabolism. Alterations in this pathway can confer resistance to various cancer therapies.[10][11][12][13][14]
-
-
Induction of Pro-Survival Autophagy: Autophagy, a cellular degradation process, can be hijacked by cancer cells to survive the stress induced by chemotherapeutic agents.[15][16][17][18][19][20] While in some contexts autophagy can lead to cell death, in established tumors it often plays a pro-survival role.[16]
-
Epigenetic Modifications and Gene Mutations: Changes in the epigenetic landscape or mutations in genes targeted by this compound or involved in cell death pathways can also lead to resistance.
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can investigate ABC transporter overexpression through several methods:
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding for major ABC transporters (e.g., ABCB1, ABCC1, ABCG2). A significant upregulation in your resistant cell line compared to the parental (sensitive) line is a strong indicator.
-
Western Blotting: Assess the protein levels of P-gp, MRP1, and BCRP. Increased protein expression will confirm the qPCR findings.
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Resistant cells with high transporter activity will show lower intracellular fluorescence as the dye is actively pumped out. This effect can be reversed by known ABC transporter inhibitors like Verapamil.
Q3: What are some initial steps to overcome suspected this compound resistance?
A3: Here are some strategies to address resistance:
-
Co-administration with an ABC Transporter Inhibitor: If you suspect increased efflux, treating your resistant cells with this compound in combination with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar) may restore sensitivity.
-
Targeting Key Signaling Pathways:
-
STAT3 Inhibition: Combine this compound with a known STAT3 inhibitor (e.g., Stattic, Niclosamide) to see if this re-sensitizes the cells.
-
Modulating AMPK/mTOR: Use an mTOR inhibitor (e.g., Rapamycin) or an AMPK activator (e.g., Metformin) in conjunction with this compound.
-
-
Inhibition of Autophagy: If you observe increased autophagic flux, co-treatment with an autophagy inhibitor like Chloroquine or 3-Methyladenine could enhance the cytotoxic effects of this compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will affect the final readout. Ensure accurate and consistent cell counting and seeding. |
| This compound Stock Solution Degradation | Prepare fresh dilutions from a stable, aliquoted stock solution for each experiment. Store the stock solution at -80°C and avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | The optimal incubation time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent and reproducible time point for your specific cell line. |
Problem 2: I am not observing the expected level of apoptosis after this compound treatment in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Development of Resistance | The cell line may have developed resistance during culturing. Perform a new dose-response curve to determine the current IC50. Compare with the IC50 of an early-passage aliquot of the same cell line. |
| Suboptimal Apoptosis Assay Conditions | Ensure that your apoptosis detection reagents (e.g., Annexin V/Propidium Iodide) are not expired and that you are following the manufacturer's protocol precisely. Include positive and negative controls. |
| Shift in Cell Death Mechanism | The cells may be undergoing a different form of cell death, such as necroptosis or ferroptosis. Investigate markers for these alternative pathways (e.g., RIPK1/MLKL for necroptosis, GPX4/ACSL4 for ferroptosis). |
Data Presentation
Table 1: Reported IC50 Values for Eupalinolide Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 72 |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 72 |
Data extracted from a study on Eupalinolide J, providing a reference for expected potency of similar compounds.[21]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Proteins
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-P-gp) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
Caption: A logical workflow for identifying and overcoming this compound resistance.
Caption: Key signaling pathways implicated in resistance to anticancer agents.
References
- 1. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 6. Feedback Activation of STAT3 as a Cancer Drug-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 16. Focusing on the Role of Natural Products in Overcoming Cancer Drug Resistance: An Autophagy-Based Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 19. Targeting Autophagy with Natural Products as a Potential Therapeutic Approach for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eupalinolide Compounds in Experimental Models
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant cytotoxicity in my cancer cell line with a eupalinolide compound, but what are the potential mechanisms of cell death?
A1: Eupalinolide compounds have been shown to induce multiple forms of programmed cell death in cancer cells, including apoptosis and ferroptosis.
-
Apoptosis: Eupalinolide O and J have been reported to induce apoptosis in triple-negative breast cancer and prostate cancer cells, respectively.[1][2] This is often mediated through the intrinsic pathway, involving the loss of mitochondrial membrane potential and activation of caspases.[1][3]
-
Ferroptosis: Eupalinolide B has been shown to induce ferroptosis in hepatic carcinoma cells.[4] This process is linked to the generation of reactive oxygen species (ROS) and disruption of iron metabolism. Eupalinolide A also induces ferroptosis in non-small cell lung cancer cells.[5]
Troubleshooting:
-
To differentiate between apoptosis and other forms of cell death, consider using specific inhibitors. For example, a pan-caspase inhibitor like Z-VAD-FMK can be used to determine if the observed cytotoxicity is caspase-dependent.
-
To investigate ferroptosis, consider using ferroptosis inhibitors such as ferrostatin-1 or deferoxamine (DFO).[6]
Q2: My results show modulation of signaling pathways that are not my primary target. Which pathways are commonly affected by eupalinolides?
A2: Eupalinolides are known to modulate several key signaling pathways in cancer cells, which could be considered off-target effects depending on your research focus.
-
MAPK Pathway: Eupalinolide B has been shown to activate the JNK isoforms of the MAPK pathway in pancreatic cancer cells, while levels of ERK and p38 MAPK remained unchanged, suggesting some specificity.[6] Eupalinolide O has been found to modulate the Akt/p38 MAPK signaling pathway in triple-negative breast cancer cells.[1][7]
-
Akt/mTOR Pathway: Eupalinolide A has been demonstrated to inhibit the AMPK/mTOR/SCD1 signaling pathway in non-small cell lung cancer.[5][8] Eupalinolide O has also been shown to reduce the expression of both Akt and its active form, p-Akt.[3]
-
STAT3 Pathway: Eupalinolide J has been reported to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway, promoting its ubiquitin-dependent degradation.[9][10][11]
Troubleshooting:
-
If you observe unexpected changes in cell proliferation, migration, or survival, it is advisable to perform western blot analysis for key proteins in the MAPK, Akt/mTOR, and STAT3 pathways to assess for off-target pathway modulation.
Q3: I am seeing a discrepancy in the cytotoxic effects of my eupalinolide compound between different cell lines, including normal cells. Are these compounds selective for cancer cells?
A3: Some studies suggest a degree of selectivity of eupalinolide compounds for cancer cells over normal cells.
-
Eupalinolide B was found to selectively inhibit the proliferation of human hepatic carcinoma cells without affecting a normal liver cell line (L-O2).[4] It also showed more marked cytotoxicity against pancreatic cancer cells than against normal pancreatic cells.[6]
-
Eupalinolide O was evaluated for its effect on triple-negative breast cancer cell lines and a normal epithelial cell line (MCF 10A).[1]
Troubleshooting:
-
It is crucial to include a non-cancerous cell line from the same tissue of origin in your experiments to determine the therapeutic window and selectivity of the specific eupalinolide you are studying.
-
Dose-response curves for both cancerous and non-cancerous cell lines will be critical in assessing selectivity.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Eupalinolide Compounds
| Eupalinolide | Cell Line(s) | Assay | Concentration(s) | Observed Effect |
| Eupalinolide A | A549, H1299 | CCK-8 | 10, 20, 30 µM | Inhibition of cell viability.[5] |
| Eupalinolide B | SMMC-7721, HCCLM3 | BrdU | 24 µM | Decreased DNA synthesis.[4] |
| Eupalinolide J | U251, MDA-MB-231 | MTT | 1.25, 2.5 µM | Non-significant cytotoxicity at these concentrations.[10] |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | MTT | 5, 10 µM | Inhibition of cell viability.[1] |
| Eupalinolide O | MDA-MB-468 | Annexin V-FITC | 2, 4, 8 µM | Increased percentage of apoptotic cells.[3] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., A549, H1299) into 96-well plates at a density of 5 x 10³ cells/well and incubate until they reach approximately 90% confluence.[5]
-
Treatment: Treat the cells with the desired concentrations of the eupalinolide compound (e.g., 10, 20, or 30 µM of Eupalinolide A) for 48 hours.[5]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 1.5 hours.[5]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
2. Apoptosis Assay (Annexin V-FITC/7AAD Staining)
-
Cell Treatment: Treat cells (e.g., MDA-MB-468) with the eupalinolide compound (e.g., 0, 2, 4, and 8 µM of Eupalinolide O) for 24 hours.[3]
-
Staining: Harvest the cells and stain with Annexin V-FITC and 7-Aminoactinomycin D (7AAD) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.[3]
3. Western Blot Analysis
-
Cell Lysis: After treatment with the eupalinolide compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., caspase-3, PARP, Akt, p-Akt, STAT3) overnight at 4°C.[3][4] Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathways modulated by various eupalinolide compounds.
Caption: General experimental workflow for characterizing eupalinolide effects.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eupalinolide H Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Eupalinolide H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. While research on this compound is emerging, related compounds like Eupalinolide A, B, and J have demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] These effects are often attributed to the modulation of key signaling pathways such as STAT3, Akt/p38 MAPK, and ROS/ERK.[1][2]
Q2: What are the main challenges affecting the oral bioavailability of this compound?
Based on studies of similar compounds like Eupalinolide A and B, this compound is likely to face two primary challenges to its oral bioavailability:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal tract, which is a rate-limiting step for absorption.
-
Rapid Metabolism: Eupalinolide A and B are known to be rapidly metabolized in the liver by carboxylesterases and cytochrome P450 enzymes (particularly CYP3A4), leading to high first-pass clearance and a short biological half-life.[1][2][3]
Q3: What are the potential strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and rapid metabolism. These include:
-
Nanoformulations:
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving absorption.[4][5][6][7]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, providing controlled release and improved stability.
-
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and dissolution rate.[8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low in vivo efficacy despite high in vitro potency. | Poor oral bioavailability due to low solubility and/or rapid first-pass metabolism. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility and permeability of this compound. 2. Formulation Development: Prepare and test different formulations such as liposomes, cyclodextrin complexes, or nanoemulsions to improve solubility and protect from metabolic enzymes. 3. Route of Administration: For initial in vivo studies, consider intraperitoneal or intravenous administration to bypass first-pass metabolism and establish a baseline for efficacy. |
| High variability in animal pharmacokinetic data. | Inconsistent dissolution of the compound in the gastrointestinal tract. Precipitation of the drug after administration. | 1. Particle Size Reduction: Micronization of the raw this compound powder can increase the surface area for dissolution. 2. Use of Solubilizing Excipients: Incorporate surfactants or co-solvents in the vehicle for oral gavage. 3. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a polymer matrix to prevent crystallization and improve dissolution. |
| Failed to achieve therapeutic plasma concentrations. | Extensive metabolism by cytochrome P450 enzymes. | 1. Co-administration with a CYP3A4 Inhibitor: In preclinical studies, co-administering a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of metabolic clearance. Note: This is for investigational purposes only. 2. Structural Modification: If feasible, medicinal chemistry efforts could focus on modifying the this compound structure to block metabolic sites while retaining activity. |
| Difficulty in preparing a stable aqueous formulation for in vitro assays. | Low aqueous solubility of this compound. | 1. Use of a Co-solvent: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting to the final concentration in cell culture media. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 2. Preparation of a Cyclodextrin Complex: Pre-formulating this compound with a cyclodextrin can enhance its solubility in aqueous media for in vitro testing. |
Data Presentation
Note: The following data for Eupalinolide A and B is provided as a reference for researchers working with this compound, as specific data for this compound is not yet available.
Table 1: Pharmacokinetic Parameters of Eupalinolide A and B in Rats Following a Single Intragastric Administration of Eupatorium lindleyanum Extract. [12]
| Parameter | Eupalinolide A | Eupalinolide B |
| Tmax (h) | 0.52 ± 0.14 | 0.65 ± 0.21 |
| Cmax (ng/mL) | 185.3 ± 45.7 | 256.8 ± 68.2 |
| AUC (0-t) (ng·h/mL) | 432.1 ± 102.6 | 689.4 ± 154.3 |
| t1/2 (h) | 2.18 ± 0.55 | 2.87 ± 0.63 |
Table 2: In Vitro Cytotoxicity of various Eupalinolides against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-468 (Breast Cancer) | Not specified, but showed significant activity | [13] |
| Eupalinolide B | Pancreatic Cancer Cells | Significant cytotoxicity observed | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of this compound using HPLC.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-solvent Lyophilization[10]
-
Dissolution:
-
Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water.
-
In a separate vial, dissolve this compound in a minimal amount of a suitable co-solvent (e.g., ethanol or a mixture of acetonitrile and tert-butyl alcohol).
-
-
Complexation:
-
Slowly add the this compound solution to the cyclodextrin solution drop-wise while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Lyophilization:
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen sample for 48-72 hours to obtain a dry powder of the inclusion complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
-
Determine the complexation efficiency and drug content by dissolving the complex in a suitable solvent and quantifying this compound by HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Postulated inhibitory effect of this compound on the STAT3 signaling pathway.
Caption: Key factors influencing the oral bioavailability of this compound.
References
- 1. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Liposomal Formulations of Metallodrugs for Cancer Therapy [mdpi.com]
- 6. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eupalinolide H Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity of Eupalinolide H in animal models. The information is curated from studies on various Eupalinolides and the broader class of sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it relate to toxicity?
A1: this compound, like other sesquiterpene lactones, is primarily investigated for its anti-cancer properties. Its mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[1][2][3] These mechanisms, while beneficial for targeting tumors, can potentially affect normal cells, leading to toxicity if dosing and administration are not carefully controlled. The alkylating potential of the α,β-unsaturated lactone structure in many sesquiterpene lactones can also contribute to toxicity through non-specific binding to cellular macromolecules.[4][5]
Q2: Are there any studies on the selective toxicity of Eupalinolides?
A2: Yes, some studies on related compounds like Eupalinolide B have shown selective inhibition of cancer cell proliferation without significant toxicity to normal cell lines at similar concentrations.[1] This suggests a potential therapeutic window, but it is crucial to establish this for this compound and the specific cell types and animal models being used.
Q3: What are the typical signs of toxicity observed with sesquiterpene lactones in animal models?
A3: While studies on Eupalinolides used in cancer research often report no significant toxicity at therapeutic doses (e.g., no significant body weight loss), the broader class of sesquiterpene lactones can cause adverse effects.[6][7] These can include gastrointestinal tract irritation, and in some cases of poisoning in livestock, neurotoxic effects have been observed.[8] Researchers should monitor for signs such as weight loss, changes in behavior, lethargy, and signs of gastrointestinal distress.
Q4: How can I determine a safe starting dose for my in vivo experiments with this compound?
A4: A safe starting dose should be determined through a dose-ranging study. It is advisable to start with a low dose and escalate gradually while closely monitoring the animals for any signs of toxicity. In vitro cytotoxicity assays on both cancerous and normal cell lines can provide an initial estimate of the therapeutic index.[6][9] For example, studies with Eupalinolide J identified non-cytotoxic doses below 5 μM in vitro before proceeding to in vivo experiments.[6][9]
Q5: Can the formulation of this compound influence its toxicity?
A5: While specific data on this compound formulations is limited, the formulation of a compound can significantly impact its pharmacokinetic profile and, consequently, its toxicity. Factors such as the vehicle used for administration can affect solubility, absorption, and distribution. It is recommended to use well-established, non-toxic vehicle systems and to perform vehicle-only control experiments.
Troubleshooting Guides
Issue 1: Unexpected Animal Weight Loss or Morbidity
-
Possible Cause: The administered dose of this compound may be too high, leading to systemic toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose in subsequent cohorts of animals.
-
Dosing Schedule Modification: Consider altering the dosing frequency (e.g., from daily to every other day) to allow for animal recovery between doses.
-
Route of Administration: If using systemic administration (e.g., intraperitoneal or intravenous), consider if a more localized delivery method is feasible for your experimental model.
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration as advised by a veterinarian.
-
Re-evaluate In Vitro Data: Confirm the in vitro therapeutic index on relevant cell lines to ensure a sound basis for the in vivo dose selection.
-
Issue 2: Signs of Gastrointestinal Distress (e.g., diarrhea, poor appetite)
-
Possible Cause: Sesquiterpene lactones can be irritating to the gastrointestinal tract.[8]
-
Troubleshooting Steps:
-
Formulation Adjustment: Investigate alternative, less irritating vehicle formulations. Consultation with a pharmaceutical scientist can be beneficial.
-
Route of Administration: If using oral gavage, ensure the technique is refined to minimize physical irritation. Consider parenteral routes if the oral route proves consistently problematic.
-
Co-administration of Protectants: In consultation with a veterinarian and based on literature for similar compounds, explore the potential for co-administering gastro-protective agents.
-
Issue 3: Inconsistent Results or High Variability in Animal Response
-
Possible Cause: This could be due to issues with the formulation, administration, or individual animal differences.
-
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure that the this compound formulation is homogenous and that the compound remains in solution or suspension throughout the dosing procedure. Sonication or vortexing before each administration may be necessary.
-
Accurate Dosing: Verify the accuracy of the dose calculations and the administration technique. For oral gavage or injections, ensure consistent delivery.
-
Animal Health Status: Ensure all animals are of a similar age, weight, and health status at the start of the experiment.
-
Pharmacokinetic Analysis: If significant variability persists, consider a pilot pharmacokinetic study to understand the absorption and distribution of this compound in your model. A study on Eupalinolide A and B in rats provides a methodological basis for such an analysis.[10]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Various Eupalinolides
| Eupalinolide Compound | Cell Line(s) | Observed Effect | Concentration/Dose | Citation |
| Eupalinolide J | U251, MDA-MB-231 | Not significantly cytotoxic | Below 5 μM | [6] |
| Eupalinolide B | SMMC-7721, HCCLM3 | Sharp decline in growth | 6 μM, 12 μM, 24 μM | [1] |
| Eupalinolide B | L-O2 (normal liver) | No obvious toxicity | Not specified | [1] |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | Suppressed growth | 5 μM, 10 μM | [2] |
Table 2: In Vivo Observations for Eupalinolide Compounds
| Eupalinolide Compound | Animal Model | Dose | Observation | Citation |
| Eupalinolide J | Nude mice | Not specified | No significant effect on body weight | [6] |
| Eupalinolide A | Nude mice | 25 mg/kg | No significant effect on body weight | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 hours).
-
MTT Addition: Add 20 μL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-only control and determine the IC50 value.
This protocol is adapted from methodologies used in studies on Eupalinolide J and O.[2][9]
Protocol 2: Acute Toxicity Study Design in Mice
-
Animal Model: Use a standardized strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A common starting point for a new compound might involve a low, medium, and high dose, informed by in vitro data.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and changes in body weight daily for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Data Analysis: Analyze the data for dose-dependent effects on mortality, clinical signs, body weight, and organ pathology to determine the maximum tolerated dose (MTD).
Mandatory Visualizations
Caption: Experimental workflow for determining a safe and effective dose of this compound.
Caption: Potential signaling pathways and cellular effects of this compound.
References
- 1. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Eupalinolide H Dosage for Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Eupalinolide H for xenograft studies. Given the limited direct public data on this compound, this guidance is based on established principles of xenograft studies and data from its structural analogs, Eupalinolide A, B, and O.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: As there is no direct published data for this compound, a starting dose can be extrapolated from studies on its analogs. For Eupalinolide A and B, doses of 25-50 mg/kg have been used in mice, while Eupalinolide O has been studied at 15-30 mg/kg.[1][2][3] A conservative starting dose for this compound could be in the range of 15-25 mg/kg, administered intraperitoneally. It is crucial to conduct a dose-finding study with a small cohort of animals to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity.
Q2: How should this compound be prepared for in vivo administration?
A2: this compound, like its analogs, is likely poorly soluble in water. For in vivo studies, it is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then further diluted in a sterile, biocompatible carrier like phosphate-buffered saline (PBS) or a solution containing Tween 80 or Cremophor EL to improve solubility and stability. The final concentration of DMSO should be kept to a minimum (typically <10% of the total injection volume) to avoid vehicle-related toxicity. A preliminary formulation study is recommended to ensure the compound remains in solution at the desired concentration.
Q3: What are the potential signaling pathways affected by this compound that I should monitor?
A3: While the specific pathways for this compound are not yet elucidated, its analogs have been shown to modulate several key cancer-related signaling pathways. These include the induction of reactive oxygen species (ROS) and subsequent activation of the ERK and JNK pathways, as well as inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways.[4][5][6][7] Therefore, it is advisable to monitor biomarkers associated with these pathways in your xenograft tumor samples via techniques like Western blotting or immunohistochemistry.
Q4: What are the common challenges when working with Eupalinolide compounds in vivo?
A4: Common challenges include poor bioavailability and rapid metabolism.[8] Pharmacokinetic studies of Eupalinolide A and B in rats have shown differences in their metabolic parameters.[8][9] Researchers should consider the potential for rapid clearance of this compound, which might necessitate more frequent administration or the use of a formulation that enhances its stability and exposure in vivo.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant tumor growth inhibition at the initial dose. | - The dose is too low.- Poor bioavailability of the compound.- The tumor model is resistant to the mechanism of action. | - Perform a dose-escalation study to determine the MTD.- Analyze the pharmacokinetic profile of this compound to assess its exposure.- Confirm the in vitro sensitivity of your cell line to this compound.- Investigate the expression of potential target pathways in your xenograft model. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - The dose is too high.- Vehicle-related toxicity.- Off-target effects of the compound. | - Reduce the dose and/or the frequency of administration.- Include a vehicle-only control group to assess the toxicity of the formulation.- Perform a comprehensive toxicology assessment, including blood work and histopathology of major organs. |
| High variability in tumor growth within the same treatment group. | - Inconsistent tumor cell implantation.- Variability in drug administration.- Differences in individual animal responses. | - Ensure consistent cell numbers and injection technique during tumor implantation.- Standardize the drug preparation and administration procedure.- Increase the number of animals per group to improve statistical power. |
| Precipitation of the compound during or after administration. | - Poor solubility of this compound in the chosen vehicle. | - Optimize the formulation by adjusting the co-solvents or using solubilizing agents.- Prepare the formulation fresh before each administration and visually inspect for precipitates. |
Quantitative Data Summary
The following table summarizes the in vivo dosage information available for Eupalinolide analogs. This data can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Reference |
| Eupalinolide A | Nude Mice | Non-Small Cell Lung Cancer | 25 mg/kg | Not specified | Not specified | [3] |
| Eupalinolide B | Nude Mice | Hepatic Carcinoma | 25 or 50 mg/kg | Intraperitoneal | Every 2 days for 3 weeks | [1] |
| Eupalinolide O | Nude Mice | Triple-Negative Breast Cancer | 15 or 30 mg/kg | Intraperitoneal | Daily for 20 days | [2] |
Experimental Protocols
Xenograft Tumor Model Establishment
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions in the recommended growth medium.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse using a 27-gauge needle.[1]
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor growth. Begin treatment when the tumors reach a palpable size (e.g., 100-200 mm³).
This compound Preparation and Administration
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Working Solution Preparation: On the day of injection, dilute the stock solution with a sterile vehicle (e.g., PBS with 10% Tween 80) to the final desired concentration. Ensure the final DMSO concentration is below 10%.
-
Administration: Administer the this compound solution to the mice via intraperitoneal (IP) injection.[1][2] The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).[10]
Tumor Volume Measurement
-
Measurement: Measure the tumor dimensions (length and width) every 2-3 days using a digital caliper.[11][12][13]
-
Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Data Analysis: Plot the average tumor volume for each treatment group over time to assess the efficacy of the treatment.
Visualizations
Signaling Pathways Potentially Modulated by this compound
Caption: Hypothesized signaling pathways affected by this compound.
Experimental Workflow for Xenograft Study
Caption: General experimental workflow for a xenograft study.
References
- 1. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
Eupalinolide H degradation products and their interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Eupalinolide H in experimental settings. The information provided is intended to help users anticipate and address potential challenges related to the compound's stability, degradation, and interference in various assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC. Its molecular formula is C22H28O8 and it has a molecular weight of 420.45 g/mol . It is recognized for its potential as a natural anti-inflammatory agent. Like other sesquiterpene lactones, its biological activity is largely attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophiles in biological systems.[1][2]
Q2: What are the potential stability issues I should be aware of when working with this compound?
A2: this compound, like many sesquiterpene lactones, is susceptible to degradation, particularly under non-neutral pH conditions and in the presence of nucleophiles. The primary site of reactivity is the α,β-unsaturated carbonyl moiety, which can undergo Michael addition reactions.[1][2][3] It is recommended to prepare solutions fresh and store the compound in a dry, cool, and dark environment to minimize degradation. For longer-term storage, aliquoting solutions in an appropriate solvent and storing at -20°C or below is advisable.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation pathway for this compound involves the Michael addition of nucleophiles to its α,β-unsaturated carbonyl group.[1][2][3] Common nucleophiles in experimental settings include thiol-containing reagents (e.g., dithiothreitol [DTT], β-mercaptoethanol, glutathione), primary and secondary amines present in buffers (e.g., Tris), and even water or hydroxide ions at elevated pH. The resulting degradation products will be adducts where the nucleophile has covalently attached to the β-carbon of the unsaturated system.
Q4: How can degradation of this compound interfere with my biological assays?
A4: Degradation of this compound can lead to several types of assay interference:
-
Loss of Activity: The biological activity of many sesquiterpene lactones is dependent on the intact α,β-unsaturated carbonyl group.[2] Its modification through degradation will likely reduce or abolish the intended biological effect, leading to false-negative results.
-
Formation of Interfering Species: Degradation products may possess their own biological or chemical activities that can interfere with the assay. For instance, they might interact with assay reagents, quench fluorescent signals, or exhibit off-target biological effects, leading to false-positive or confounding results.[4]
-
Inaccurate Quantification: If degradation occurs during sample preparation or analysis, the measured concentration of this compound will be artificially low.
Q5: What analytical methods are suitable for assessing the purity and stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method for assessing the purity and stability of this compound.[5][6] An LC-MS/MS method would be particularly powerful for identifying and quantifying both the parent compound and its potential degradation products.[5] It is crucial to develop a stability-indicating method that can resolve this compound from its degradation products.
II. Troubleshooting Guides
Guide 1: Inconsistent or Lower-Than-Expected Biological Activity
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | - Prepare fresh stock solutions before each experiment. - If using a previously prepared stock, verify its integrity via HPLC. - Store stock solutions in small aliquots at ≤ -20°C in a suitable solvent (e.g., DMSO, ethanol). Avoid repeated freeze-thaw cycles. |
| Incompatibility with Assay Buffer | - Avoid buffers containing primary or secondary amines (e.g., Tris). Consider using buffers like HEPES or PBS. - Be mindful of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the assay. If their presence is unavoidable, assess their impact on this compound stability beforehand. |
| pH Instability | - Maintain the pH of the assay medium within a neutral range (pH 6.8-7.4). This compound may be unstable at alkaline pH. |
| Adsorption to Labware | - Use low-adsorption plasticware (e.g., polypropylene) for storing and handling this compound solutions. |
Guide 2: Suspected Assay Interference
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products with Off-Target Effects | - Analyze the purity of the this compound solution used in the assay by HPLC or LC-MS to check for the presence of degradation products. - If degradation is confirmed, prepare fresh solutions and re-run the experiment. - As a control, intentionally degrade a sample of this compound (e.g., by treating with a nucleophile) and test its effect in the assay to see if it reproduces the observed interference. |
| Interference with Assay Detection Method | - Run a control experiment with the assay components and potential degradation products (if known or generated) in the absence of the biological target to check for direct interference with the detection signal (e.g., fluorescence quenching, colorimetric reaction). |
| Non-Specific Reactivity | - The α,β-unsaturated carbonyl group can react non-specifically with proteins in the assay.[2] Consider including a non-reactive structural analog of this compound as a negative control if available. |
III. Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Buffer
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Incubation: Dilute the stock solution to the final experimental concentration in the buffer to be tested. Prepare parallel samples in a control buffer (e.g., phosphate buffer at pH 7.4).
-
Time Points: Incubate the solutions at the experimental temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics in the tested buffer.
Protocol 2: General Method for HPLC-MS Analysis of this compound
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for high sensitivity and selectivity.[7]
-
Column: A reversed-phase C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm) is suitable for separation.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B is a good starting point.
-
Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]+ of this compound (m/z 421.18) and potential degradation products (e.g., adducts with thiols or amines).
IV. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1402067-83-7 | ChemFaces |
| Molecular Formula | C22H28O8 | ChemFaces |
| Molecular Weight | 420.45 g/mol | ChemFaces |
| Class | Sesquiterpene Lactone | ChemFaces |
| Source | Eupatorium lindleyanum DC. | ChemFaces |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C | Up to 24 months | Keep tightly sealed and protected from light. |
| Stock Solution | ≤ -20°C | Up to 2 weeks | Aliquot to avoid repeated freeze-thaw cycles. |
V. Visualizations
Caption: Potential degradation pathway of this compound via Michael addition.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpene Lactones Isolated from Centaurea cineraria L. subsp. cineraria Inhibit the Radicle Growth of Broomrape Weeds [mdpi.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 7. researchgate.net [researchgate.net]
Selecting appropriate controls for Eupalinolide H experiments
Technical Support Center: Eupalinolide H Experimentation
Disclaimer: As of late 2025, specific experimental data for this compound is limited in publicly available scientific literature. This guide is therefore based on established protocols and findings for structurally related and well-researched Eupalinolide compounds, such as Eupalinolide A, B, J, and O. The principles of experimental design, including the selection of appropriate controls, are highly transferable and should serve as a robust starting point for your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate negative control for in vitro experiments with this compound?
A1: The most critical negative control is a "vehicle control." Eupalinolides are typically dissolved in dimethyl sulfoxide (DMSO) for cell culture experiments.[1][2] Therefore, your vehicle control should consist of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound. This is crucial to differentiate the effects of the compound from any potential effects of the solvent itself.[1][3] It is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% to minimize solvent-induced artifacts.[1]
Q2: I am not observing the expected cytotoxic effects of this compound. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effects:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium. Visually inspect for any precipitates.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. Consider testing a range of concentrations and exposure times. The half-maximal inhibitory concentration (IC50) for other Eupalinolides can range from low micromolar to higher concentrations depending on the cell line and incubation time.[4]
-
Cell Density: High cell density can lead to contact inhibition, which may affect the cells' response to the compound. Ensure consistent and appropriate cell seeding densities across all experiments.[5]
-
Incorrect Controls: Without proper vehicle controls, it's difficult to ascertain the true effect of the compound.
Q3: What are suitable positive controls for apoptosis and cell cycle arrest experiments?
A3:
-
For Apoptosis: Well-established inducers of apoptosis are recommended as positive controls. Common choices include staurosporine, doxorubicin, camptothecin, or etoposide.[6] These compounds induce apoptosis through different mechanisms and can help validate your assay's performance.
-
For Cell Cycle Arrest: To confirm that your cell cycle analysis is working correctly, you can use compounds known to induce arrest at specific phases. For example, nocodazole is often used to induce G2/M arrest.[7]
Troubleshooting Guides
Troubleshooting Inconsistent Cell Viability Assay Results
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Unexpected results in the vehicle control group. | DMSO concentration is too high. | Perform a DMSO titration to determine the maximum non-toxic concentration for your specific cell line. Generally, keep it ≤ 0.1%.[1] |
| Contamination. | Regularly check for microbial contamination in your cell cultures. |
Troubleshooting Apoptosis Assay (Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic (Annexin V+/PI+) cells in the control. | Harsh cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. |
| No significant increase in apoptotic cells with treatment. | Incorrect gating in flow cytometry. | Use single-stained and unstained controls to set your gates correctly.[8] |
| Insufficient incubation time or compound concentration. | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments with various Eupalinolide compounds. These values can serve as a reference for designing your experiments with this compound.
Table 1: Cytotoxicity of Eupalinolides in Cancer Cell Lines
| Eupalinolide | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Eupalinolide O | MDA-MB-468 (Breast Cancer) | MTT | 72 | 1.04[4] |
| Eupalinolide A | A549 (Lung Cancer) | CCK-8 | 48 | ~20[9] |
| Eupalinolide A | H1299 (Lung Cancer) | CCK-8 | 48 | ~15[9] |
| Eupalinolide J | MDA-MB-231 (Breast Cancer) | MTT | 48 | 3.74[10] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Eupalinolides
| Eupalinolide | Cell Line | Effect | Treatment | % of Cells |
| Eupalinolide A | A549 (Lung Cancer) | Apoptosis | 20 µM for 48h | 47.29[11] |
| Eupalinolide A | A549 (Lung Cancer) | G2/M Arrest | 20 µM for 24h | 21.99[9] |
| Eupalinolide O | MDA-MB-468 (Breast Cancer) | Apoptosis | 8 µM for 24h | 65.01[4] |
| Eupalinolide B | SMMC-7721 (Hepatic Carcinoma) | S Phase Arrest | 24 µM for 48h | Significantly Increased[12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[9]
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[9]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1.5 hours at 37°C.[9]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or controls for the desired time.[13]
-
Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.[13]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.[13]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[13]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Plate cells and treat with this compound or controls for the desired duration (e.g., 24 hours).[9]
-
Harvesting: Harvest the cells and wash three times with cold PBS.[9]
-
Fixation: Fix the cells in 75% ethanol at 4°C overnight.[9]
-
Staining: Wash out the ethanol and resuspend the cells in a solution containing PI and RNase A. Incubate for 1 hour.[9]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][9]
Visualizations: Signaling Pathways and Workflows
Caption: A typical experimental workflow for evaluating the in vitro anticancer effects of this compound.
Caption: The Akt signaling pathway, which is inhibited by Eupalinolide O, leading to apoptosis.[4]
Caption: The AMPK/mTOR/SCD1 pathway modulated by Eupalinolide A, inducing ferroptosis and apoptosis.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 8. Recommended controls for flow cytometry | Abcam [abcam.com]
- 9. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Eupalinolide H from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction, purification, and yield enhancement of Eupalinolide H from natural sources. Given the limited specific data on this compound, much of the guidance is extrapolated from established protocols for other closely related germacrane sesquiterpene lactones, such as Eupalinolides A, B, and K, which are also isolated from Eupatorium lindleyanum.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for isolating this compound?
This compound, a sesquiterpene lactone, is primarily isolated from the plant Eupatorium lindleyanum DC.[1][2][3]. This plant is a rich source of various Eupalinolides and other bioactive compounds.
Q2: What kind of yields can I expect for Eupalinolides from E. lindleyanum?
Q3: What are the most effective techniques for purifying this compound?
High-Speed Counter-Current Chromatography (HSCCC) is a highly recommended technique for the preparative separation of sesquiterpene lactones like Eupalinolides.[1] This liquid-liquid chromatography method circumvents the issue of irreversible adsorption to a solid support, which can be a problem with traditional silica gel chromatography, thereby leading to higher recovery rates. For subsequent analytical verification and final polishing, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q4: How can I improve the overall yield of this compound from the plant source?
Improving the yield of this compound can be approached from two main angles: optimizing the cultivation and harvesting of E. lindleyanum and enhancing the extraction and purification efficiency. Factors such as soil conditions, light intensity, and the developmental stage of the plant can significantly influence the concentration of sesquiterpene lactones.[4][5] Additionally, the use of elicitors, which are compounds that stimulate a defense response in the plant, has been shown to increase the production of secondary metabolites like sesquiterpene lactones in various plant species.[6][7]
Q5: Are there any known stability issues with this compound?
Sesquiterpene lactones can be susceptible to degradation under certain conditions. The presence of the α,β-unsaturated carbonyl groups in the structure of Eupalinolides suggests potential reactivity.[2] It is advisable to handle extracts and purified compounds at neutral pH and to avoid high temperatures to prevent degradation. For long-term storage, keeping the purified this compound at low temperatures (e.g., -20°C) and protected from light is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Use 95% ethanol for maceration of the dried and powdered plant material. Repeat the extraction multiple times (e.g., three times) to ensure thorough extraction. |
| Incomplete cell lysis. | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. | |
| Poor Separation During Liquid-Liquid Partitioning | Emulsion formation between solvent layers. | Allow the separatory funnel to stand for a longer duration. Gently swirl or rock the funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
| Incorrect solvent system. | Use a sequence of solvents with increasing polarity, such as petroleum ether, followed by ethyl acetate, and then n-butanol, to effectively partition compounds based on their polarity. | |
| Co-elution of Compounds in Chromatography (HSCCC/HPLC) | Suboptimal solvent system in HSCCC. | The partition coefficient (K) is critical. For sesquiterpene lactones, a K value between 0.5 and 2.0 is often ideal. Systematically test different ratios of the solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to achieve the optimal K value for this compound. |
| Inappropriate mobile phase in HPLC. | For reversed-phase HPLC, adjust the gradient of the mobile phase (e.g., acetonitrile-water or methanol-water) to improve resolution. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic compounds. | |
| Peak Tailing or Broadening in HPLC | Column overload. | Reduce the amount of sample injected onto the column. |
| Presence of interfering compounds. | Ensure the sample is filtered through a 0.22 µm filter before injection. Consider a solid-phase extraction (SPE) clean-up step prior to HPLC analysis. | |
| Column degradation. | Use a guard column to protect the analytical column. If the column has been used extensively, it may need to be replaced. | |
| Loss of Compound During Purification | Irreversible adsorption onto silica gel. | Utilize HSCCC to avoid a solid stationary phase. If using silica gel chromatography, consider deactivating the silica gel with a small amount of a polar solvent or a base like triethylamine to minimize adsorption. |
| Compound instability. | Work at neutral pH and avoid high temperatures. Store purified fractions at -20°C and protect from light. |
Experimental Protocols
Extraction and Liquid-Liquid Partitioning
This protocol is adapted from methods used for the extraction of Eupalinolides A and B from E. lindleyanum.
-
Preparation of Plant Material: Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.
-
Maceration: Macerate the powdered plant material with 95% ethanol (in a 1:10 weight-to-volume ratio) at room temperature for 24 hours.
-
Repeated Extraction: Repeat the maceration process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
Petroleum ether (to remove non-polar compounds).
-
Ethyl acetate.
-
n-Butanol.
-
-
The fraction containing this compound (likely the ethyl acetate or n-butanol fraction) should be concentrated for further purification.
-
High-Speed Counter-Current Chromatography (HSCCC) Purification
This is a general protocol for the purification of sesquiterpene lactones from a partitioned extract.
-
Solvent System Selection: A two-phase solvent system is crucial. A common system for sesquiterpene lactones is n-hexane-ethyl acetate-methanol-water. The ratio should be optimized to achieve a partition coefficient (K) between 0.5 and 2.0 for this compound. A reported system for Eupalinolides A and B is a 1:4:2:3 (v/v/v/v) ratio.[1]
-
HSCCC System Preparation:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed to an appropriate level (e.g., 900 rpm).
-
Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve a known amount of the dried fraction containing this compound in a mixture of the upper and lower phases and inject it into the system.
-
Fraction Collection: Monitor the effluent with a UV detector (around 210-220 nm) and collect fractions based on the chromatogram peaks.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
Visualizations
Biosynthesis of Germacrane Sesquiterpene Lactones
The biosynthesis of this compound, a germacrane sesquiterpene lactone, is believed to follow a pathway common to this class of compounds. The process begins with the cyclization of farnesyl pyrophosphate (FPP) to form the germacrene A skeleton. Subsequent oxidative modifications, including hydroxylations and the formation of a lactone ring, lead to the diverse array of sesquiterpene lactones.[8][9][10][11][12]
Caption: Generalized biosynthetic pathway of germacrane sesquiterpene lactones.
Experimental Workflow for this compound Isolation
The following diagram outlines a logical workflow for the isolation and purification of this compound from Eupatorium lindleyanum.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of elicitors and light on biosynthesis of sesquiterpene lactones in tissue culture of Arnica montana and its variety Arbo [frontiersin.org]
- 5. Soil and Vegetation Drive Sesquiterpene Lactone Content and Profile in Arnica montana L. Flower Heads From Apuseni-Mountains, Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants [mdpi.com]
- 8. (+)-Germacrene A biosynthesis . The committed step in the biosynthesis of bitter sesquiterpene lactones in chicory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium) | PLOS One [journals.plos.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. edepot.wur.nl [edepot.wur.nl]
Mitigating batch-to-batch variation of isolated Eupalinolide H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variation of isolated Eupalinolide H. The information provided is based on established methodologies for the isolation and characterization of Eupalinolides and other sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] Batch-to-batch consistency is crucial for obtaining reliable and reproducible results in preclinical and clinical studies, ensuring that the observed biological effects are attributable to the compound itself and not to variations in purity or composition.
Q2: What are the primary sources of batch-to-batch variation in isolated this compound?
Batch-to-batch variation can arise from several factors, including:
-
Raw Material Variability: The concentration of this compound in the source plant, Eupatorium lindleyanum, can vary depending on the geographical location, harvest time, and storage conditions of the plant material.[2]
-
Extraction and Purification Procedures: Inconsistencies in extraction solvents, temperature, and chromatographic conditions can lead to differences in yield and purity.[3]
-
Compound Stability: this compound, like other sesquiterpene lactones, may be susceptible to degradation under certain pH, temperature, and light conditions.[3]
Q3: What are the recommended storage conditions for isolated this compound?
To minimize degradation, purified this compound should be stored at low temperatures, typically -20°C, and protected from light.[4] If in solution, it is recommended to use freshly opened, anhydrous solvents and store at -80°C for long-term stability.[4]
Q4: Which analytical techniques are most suitable for assessing the purity and consistency of this compound batches?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for quantifying the purity of this compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[6]
Troubleshooting Guides
This section addresses common issues encountered during the isolation and purification of this compound.
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Repeat the maceration process multiple times (e.g., three times) with fresh solvent.[3] |
| Suboptimal Solvent Partitioning | Use solvents with significantly different polarities for liquid-liquid partitioning to ensure efficient separation from other phytochemicals.[3] |
| Compound Degradation | Maintain a near-neutral pH throughout the isolation process and avoid temperatures above 40°C during solvent evaporation.[3] Protect all samples from direct light.[3] |
| Irreversible Adsorption | If using silica gel chromatography, consider deactivating the silica with a small amount of a polar solvent. Alternatively, High-Speed Counter-Current Chromatography (HSCCC) can be employed to prevent irreversible adsorption to a solid support.[3] |
Poor Chromatographic Separation
| Potential Cause | Recommended Solution |
| Emulsion Formation during Liquid-Liquid Partitioning | Allow the separatory funnel to stand for a longer period. Gently swirl instead of vigorous shaking. Adding a small amount of brine can also help break the emulsion.[3] |
| Inappropriate HSCCC Solvent System | The partition coefficient (K) is critical for good separation in HSCCC. Systematically test different ratios of the solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to achieve an optimal K value, ideally between 0.5 and 2.0 for sesquiterpene lactones.[2] |
| Peak Tailing or Broadening in HPLC | Column Overload: Reduce the amount of sample injected. Interfering Compounds: Ensure samples are filtered before injection. Consider a solid-phase extraction (SPE) clean-up step. Column Degradation: Use a guard column and replace the analytical column if necessary.[3] |
Inconsistent Purity Between Batches
| Potential Cause | Recommended Solution |
| Variable Raw Material Quality | Source plant material from a consistent and reputable supplier. If possible, perform a preliminary analysis of the raw material to quantify the starting concentration of this compound. |
| Inconsistent Procedural Execution | Standardize all steps of the extraction and purification protocol. Document all parameters, including solvent volumes, extraction times, and chromatographic conditions, for each batch. |
| Analytical Method Variability | Validate the HPLC method for linearity, precision, and accuracy. Use a certified reference standard for this compound for accurate quantification.[7] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
This protocol is adapted from established methods for the isolation of Eupalinolides from Eupatorium lindleyanum.[8]
-
Maceration:
-
Air-dry and finely powder the aerial parts of Eupatorium lindleyanum.
-
Macerate the powdered material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.
-
The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) should be identified through preliminary analysis (e.g., TLC or HPLC).
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is an effective technique for the preparative separation of Eupalinolides.[8]
-
Solvent System Selection:
-
A common two-phase solvent system for separating sesquiterpenoid lactones is n-hexane-ethyl acetate-methanol-water.[8]
-
A typical starting ratio is 1:4:2:3 (v/v/v/v).[8]
-
Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. Degas both phases before use.
-
-
HSCCC Operation:
-
Fill the HSCCC coil with the upper phase (stationary phase).
-
Inject the sample dissolved in a small volume of the biphasic solvent system.
-
Pump the lower phase (mobile phase) through the coil at a constant flow rate.
-
Collect fractions and monitor the effluent using a UV detector.
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Quality Control Parameters
The following table provides key quality control parameters for ensuring the consistency of isolated this compound, with expected values based on related compounds.
| Parameter | Analytical Method | Acceptance Criteria | Reference |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Spectral data consistent with the established structure of this compound. | [6] |
| Purity | HPLC-DAD/MS | ≥ 95% | [8] |
| Residual Solvents | GC-MS | Within acceptable limits as per ICH guidelines. | |
| Moisture Content | Karl Fischer Titration | ≤ 1.0% | |
| Stability | HPLC-DAD | No significant degradation observed under specified storage conditions over a defined period. | [9] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Combined HPLC-DAD-MS, HPLC-MS(n) and NMR spectroscopy for quality control of plant extracts: the case of a commercial blend sold as dietary supplement. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of the Apoptotic Effects of Eupalinolide O: A Review of Preclinical Findings
A direct comparative analysis of the apoptotic effects of Eupalinolide H and Eupalinolide O is not feasible at this time due to a lack of available scientific literature on the biological activities of this compound. Extensive searches of scholarly databases did not yield any studies investigating the apoptotic or anti-cancer properties of this compound.
This guide, therefore, focuses on a comprehensive review of the pro-apoptotic effects of Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC. This compound has demonstrated significant anti-cancer activity in preclinical studies by inducing programmed cell death in various cancer cell lines. This analysis is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds.
Eupalinolide O: A Potent Inducer of Apoptosis in Cancer Cells
Eupalinolide O (EO) has been shown to exert cytotoxic effects on a range of cancer cells, primarily through the induction of apoptosis. The following sections summarize the key findings from in vitro studies, presenting quantitative data, experimental protocols, and the underlying molecular mechanisms.
Quantitative Analysis of Apoptotic Effects
The efficacy of Eupalinolide O in inducing apoptosis has been quantified through various assays, with key data summarized in the tables below.
Table 1: Cytotoxicity of Eupalinolide O on Various Cancer Cell Lines
| Cell Line | Cancer Type | Timepoint (h) | IC50 (µM) | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 1.04 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [2] |
| 48 | 5.85 | [2] | ||
| 72 | 3.57 | [2] | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [2] |
| 48 | 7.06 | [2] | ||
| 72 | 3.03 | [2] |
Table 2: Apoptosis Rates Induced by Eupalinolide O
| Cell Line | Concentration (µM) | Timepoint (h) | Apoptotic Cells (%) | Citation |
| MDA-MB-468 | 8 | 24 | 65.01 | [1] |
| MDA-MB-231 | 5 | 48 | Significantly Increased | [2] |
| 10 | 48 | Significantly Increased | [2] | |
| MDA-MB-453 | 5 | 48 | Significantly Increased | [2] |
| 10 | 48 | Significantly Increased | [2] |
Table 3: Effects of Eupalinolide O on Key Apoptotic Proteins
| Cell Line | Treatment | Protein | Effect | Citation |
| MDA-MB-468 | Eupalinolide O | Pro-caspase-3 | Decreased | [1] |
| Cleaved caspase-3 | Increased | [1] | ||
| Pro-caspase-8 | Decreased | [1] | ||
| Pro-caspase-9 | Decreased | [1] | ||
| Cleaved caspase-9 | Increased | [1] | ||
| PARP | Decreased (pro-form), Increased (cleaved form) | [1] | ||
| Bcl-xl | Decreased | [1] | ||
| Akt | Decreased | [1] | ||
| p-Akt | Decreased | [1] | ||
| MDA-MB-231 | 5 µM or 10 µM EO | Caspase-3 | Increased activity | [2] |
| PARP | Increased mRNA expression | [2] | ||
| Caspase-3 | Increased mRNA expression | [2] | ||
| Caspase-9 | Increased mRNA expression | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on Eupalinolide O.
Cell Viability Assay (MTT Assay)
-
Cancer cells were seeded in 96-well plates.
-
After cell attachment, they were treated with various concentrations of Eupalinolide O for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
The formazan crystals formed were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 550 nm) using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with Eupalinolide O for the indicated times.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The mixture was incubated in the dark at room temperature.
-
The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.
Western Blot Analysis
-
Cells were treated with Eupalinolide O, harvested, and lysed to extract total protein.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with specific primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, Akt).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways of Eupalinolide O-Induced Apoptosis
Eupalinolide O induces apoptosis through multiple signaling pathways, primarily involving the intrinsic and extrinsic apoptosis pathways, as well as the modulation of key survival signals.
Caspase-Dependent Apoptotic Pathway
Eupalinolide O triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of caspases, the executioners of apoptosis.[1]
Caption: Eupalinolide O-induced caspase-dependent apoptosis.
Regulation of Bcl-2 Family Proteins and Akt Signaling Pathway
Eupalinolide O modulates the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway. It also inhibits the PI3K/Akt signaling pathway, a critical cell survival pathway.[1]
Caption: Inhibition of Akt signaling by Eupalinolide O.
ROS Generation and Akt/p38 MAPK Signaling Pathway
In triple-negative breast cancer cells, Eupalinolide O has been shown to induce apoptosis by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[2][3]
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H: A Comparative Analysis of Efficacy Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains paramount. Eupalinolide H, a sesquiterpene lactone, has emerged as a compound of interest due to its potential anticancer properties. This guide provides a comparative analysis of the efficacy of Eupalinolide analogues against standard chemotherapy agents in preclinical models of triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).
Important Note: To date, specific studies directly comparing the efficacy of this compound to standard chemotherapy are limited. Therefore, this guide utilizes available data on closely related Eupalinolide analogues, primarily Eupalinolide J and Eupalinolide O, as a proxy. The findings presented herein should be interpreted with this consideration. Furthermore, a key study on Eupalinolide J has been retracted due to concerns about data integrity, which will be noted where applicable.[1]
In Vitro Efficacy: A Tale of Two Cancers
The cytotoxic potential of Eupalinolide analogues has been evaluated in several cancer cell lines, with notable activity observed in triple-negative breast cancer and non-small cell lung cancer.
Triple-Negative Breast Cancer (TNBC)
TNBC is an aggressive subtype of breast cancer with limited treatment options. Standard-of-care chemotherapy typically involves a combination of agents including anthracyclines (e.g., doxorubicin) and platinum-based drugs (e.g., cisplatin).
Studies on Eupalinolide J and O have demonstrated their ability to inhibit the proliferation of TNBC cell lines, such as MDA-MB-231 and MDA-MB-468. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are presented in the table below for comparison with doxorubicin and cisplatin.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| Eupalinolide J | MDA-MB-231 | 3.74 ± 0.58 | 72 |
| MDA-MB-468 | 4.30 ± 0.39 | 72 | |
| Eupalinolide O | MDA-MB-231 | 3.57 | 72 |
| MDA-MB-468 | 1.04 | 72 | |
| Doxorubicin | MDA-MB-231 | 0.28 - 3.16 | 48 - 72 |
| MDA-MB-468 | 0.13 - 0.49 | 48 - 72 | |
| Cisplatin | MDA-MB-231 | 7.8 - 56.27 | 48 - 72 |
Note: The IC50 values for doxorubicin and cisplatin are presented as a range compiled from multiple studies to reflect the variability in experimental conditions.
Non-Small Cell Lung Cancer (NSCLC)
Platinum-based chemotherapy, often in combination with other agents, is a cornerstone of NSCLC treatment. A study directly comparing Eupalinolide A with cisplatin in A549 and H1299 NSCLC cell lines provides valuable insight.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| Eupalinolide A | A549 | Not explicitly stated | 24 |
| H1299 | Not explicitly stated | 24 | |
| Cisplatin | A549 | 9 ± 1.6 | 72 |
| H1299 | 7.6 - 27 ± 4 | 72 |
Note: While a direct IC50 was not provided for Eupalinolide A in the comparative study, the research indicated a dose-dependent reduction in cell viability.
In Vivo Efficacy: Preclinical Animal Models
Mechanistic Insights: Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Eupalinolide analogues and standard chemotherapy agents induce cancer cell death through distinct signaling pathways.
Eupalinolide Analogues
Eupalinolide J has been reported to exert its anticancer effects by targeting the STAT3 signaling pathway .[2][3][4][5][6] Persistent activation of STAT3 is a hallmark of many cancers, including TNBC, and its inhibition can lead to decreased proliferation and induction of apoptosis.
Standard Chemotherapy
Doxorubicin primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS), which ultimately trigger apoptosis.[7][8][9][10][11]
Cisplatin forms adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[12][13][14][15][16] It can activate both intrinsic and extrinsic apoptotic pathways.
Experimental Protocols
MTT Cell Viability Assay
The in vitro cytotoxicity of the compounds was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (Eupalinolide analogues or standard chemotherapy) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
In Vivo Xenograft Tumor Model
Animal studies are essential for evaluating the in vivo efficacy of potential anticancer compounds.
-
Cell Preparation: Cancer cells are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound or vehicle is administered according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group. Body weight and overall health of the animals are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size, and tumors are excised for further analysis.
Conclusion
Preclinical data on Eupalinolide analogues suggest promising anticancer activity in TNBC and NSCLC cell lines, with efficacy that, in some cases, approaches that of standard chemotherapy agents in vitro. The distinct mechanism of action, targeting the STAT3 pathway, presents a potential advantage and an alternative therapeutic strategy. However, the lack of direct comparative studies with this compound and the retraction of a key publication on Eupalinolide J underscore the need for further rigorous investigation. Future studies should focus on direct, head-to-head comparisons of this compound with standard-of-care chemotherapy in a broader range of cancer models, both in vitro and in vivo, to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 17. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
Unveiling the Anti-Metastatic Potential of Eupalinolides: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anti-cancer therapies, natural compounds have emerged as a promising frontier. Among these, Eupalinolides, a class of sesquiterpene lactones, have garnered attention for their potential anti-tumor activities. While specific in vivo data on the anti-metastatic effects of Eupalinolide H remains limited, extensive research on its close analogue, Eupalinolide J , provides a strong basis for evaluating the therapeutic potential of this compound class. This guide offers an objective comparison of the in vivo anti-metastatic efficacy of Eupalinolide J with other notable anti-metastatic agents, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Anti-Metastatic Efficacy
The following table summarizes the in vivo anti-metastatic effects of Eupalinolide J and selected alternative agents. The data is compiled from preclinical studies in mouse models of cancer metastasis.
| Compound | Cancer Model | Mouse Strain | Route of Administration | Dosage | Primary Endpoint | Quantitative Outcome | Reference |
| Eupalinolide J | Lung Metastasis (MDA-MB-231 cells) | BALB/c nude | Intraperitoneal injection | 25 mg/kg | Lung metastatic nodules | Significant reduction in the number of lung metastatic nodules compared to control. | [1] |
| Napabucasin | Bone Metastasis (VCaP cells) | BALB/c nude | Intraperitoneal injection | 5 mg/kg | Tumor burden in bone | Significantly decreased tumor burden and tumor-induced trabecular bone volume. | [2] |
| Curcumin | Lung Metastasis (CL1-5 cells) | SCID | Oral gavage | 1 g/kg/day | Pulmonary tumor nodules | Reduced average number of nodules from 21.80 to 3.89 per mouse.[3] | [3] |
| Resveratrol | Lung Metastasis (4T1 cells) | BALB/c | Oral gavage | 100-200 mg/kg/day | Lung colonies | Dose-dependent reduction in lung colonies (42.6 in control vs. 15.2 at 200 mg/kg).[4] | [4] |
| Silibinin | Lung Metastasis (Lewis lung carcinoma cells) | C57BL/6 | Oral gavage | Not specified | Lung metastases | Significant decrease in tumor mass, volume, and lung metastases.[5] | [5] |
Delving into the Mechanism: The STAT3 Signaling Pathway
Eupalinolide J primarily exerts its anti-metastatic effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6][7][8] Constitutive activation of STAT3 is a hallmark of many aggressive cancers, promoting cell proliferation, survival, and metastasis.
Eupalinolide J has been shown to promote the ubiquitin-dependent degradation of STAT3.[6][8] This leads to the downregulation of STAT3's downstream targets, including Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-9.[6] MMPs are crucial enzymes that degrade the extracellular matrix, a key step in tumor cell invasion and metastasis. By inhibiting the STAT3/MMP axis, Eupalinolide J effectively hampers the ability of cancer cells to spread to distant organs.
Figure 1: Eupalinolide J induced inhibition of the STAT3 signaling pathway.
Experimental Protocols: A Closer Look at the Methodology
The following sections provide a detailed overview of the experimental protocols used to validate the anti-metastatic effects of Eupalinolide J and the compared agents in vivo.
In Vivo Lung Metastasis Model (General Protocol)
This protocol describes a common experimental workflow for assessing the anti-metastatic potential of a compound in a lung metastasis model.
Figure 2: Experimental workflow for an in vivo lung metastasis assay.
1. Cell Culture and Preparation:
-
Human breast cancer cells (e.g., MDA-MB-231) or other metastatic cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 80-90% confluency, harvested using trypsin-EDTA, and washed with phosphate-buffered saline (PBS).
-
Cell viability is assessed using a trypan blue exclusion assay, ensuring >95% viability.
-
Cells are resuspended in sterile PBS at a concentration of 2 x 10^6 cells/mL.
2. Animal Model and Tumor Cell Inoculation:
-
Female BALB/c nude mice (4-6 weeks old) are used.
-
Mice are anesthetized, and 100 µL of the cell suspension (2 x 10^5 cells) is injected into the lateral tail vein to induce experimental lung metastasis.
3. Treatment Protocol:
-
Eupalinolide J: One week after tumor cell injection, mice are randomly divided into control and treatment groups. The treatment group receives intraperitoneal injections of Eupalinolide J (25 mg/kg body weight) dissolved in a vehicle (e.g., DMSO and PBS mixture) daily for a specified period (e.g., 4 weeks). The control group receives injections of the vehicle alone.[1]
-
Curcumin: Mice are treated with curcumin (1 g/kg/day) administered via oral gavage. Treatment starts shortly after tumor cell injection and continues for the duration of the experiment (e.g., 5 weeks).[3]
-
Resveratrol: Mice are orally administered resveratrol at doses of 100 or 200 mg/kg body weight daily for 21 days, starting from the day of tumor cell injection.[4]
-
Silibinin: Silibinin is administered to mice, often through oral gavage, for a specified duration to assess its impact on lung metastasis.[5]
4. Monitoring and Endpoint:
-
Mice are monitored daily for signs of toxicity and weighed regularly.
-
At the end of the experimental period (e.g., 5-8 weeks), mice are euthanized.
5. Quantification of Lung Metastasis:
-
Lungs are harvested, rinsed in PBS, and fixed in Bouin's solution or 10% neutral buffered formalin.
-
The number of metastatic nodules on the lung surface is counted under a dissecting microscope.
-
For detailed analysis, lungs can be embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to visualize and quantify metastatic foci.
6. Statistical Analysis:
-
The data on the number of metastatic nodules are analyzed using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the treatment effect.
Conclusion
The in vivo evidence strongly suggests that Eupalinolide J holds significant promise as an anti-metastatic agent, primarily through its targeted inhibition of the STAT3 signaling pathway. When compared to other natural and synthetic compounds, Eupalinolide J demonstrates comparable efficacy in preclinical models. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the anti-metastatic potential of Eupalinolides and other novel compounds. Further studies are warranted to explore the full therapeutic window of this compound and J, and to translate these promising preclinical findings into clinical applications for the treatment of metastatic cancer.
References
- 1. Silibinin exhibits anti-tumor effects in a breast cancer stem cell model by targeting stemness and induction of differentiation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effect of resveratrol on the metastasis of 4T1 mouse breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-metastatic Efficacy of Silibinin: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin halts spread of breast cancer in mice - Xagena [xagena.it]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Silibinin: A New Opportunity for the Treatment of Brain Metastasis from Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolides vs. Other Sesquiterpene Lactones in Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention for their potent anti-cancer properties. This guide provides a comparative analysis of the effects of eupalinolides and other prominent sesquiterpene lactones on NSCLC.
While this guide aims to compare Eupalinolide H with other compounds, a comprehensive literature search yielded no specific studies on the effects of this compound in NSCLC. Therefore, this comparison will focus on Eupalinolide A , a well-researched member of the eupalinolide family, alongside other notable sesquiterpene lactones: Parthenolide , Dehydrocostus lactone , and Costunolide .
Comparative Efficacy in NSCLC Cell Lines
The following tables summarize the cytotoxic and pro-apoptotic effects of various sesquiterpene lactones on common NSCLC cell lines, such as A549 and H1299.
Table 1: Cytotoxicity (IC50) of Sesquiterpene Lactones in NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Eupalinolide A | A549 | Not explicitly stated, but effects observed at 10-30 µM | [1] |
| H1299 | Not explicitly stated, but effects observed at 10-30 µM | [1] | |
| Parthenolide | A549 | 15.38 ± 1.13 | [2] |
| H1299 | 12.37 ± 1.21 | [2] | |
| GLC-82 | 6.07 ± 0.45 | [2] | |
| PC-9 | 15.36 ± 4.35 | [2] | |
| H1650 | 9.88 ± 0.09 | [2] | |
| Dehydrocostus lactone | A549 | Not explicitly stated, but cytotoxicity observed | [3][4] |
| H1299 | Not explicitly stated, but anti-proliferative effects observed | [5] | |
| Costunolide | H1299 | 23.93 ± 1.67 | [6] |
| SK-MES-1 | ~60 (24h), ~50 (48h) | [7] |
Table 2: Effects on Apoptosis and Cell Cycle in NSCLC Cell Lines
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Eupalinolide A | A549 | Increased total apoptotic rate from 1.79% to 47.29% | G2/M phase arrest (2.91% to 21.99%) | [1][8] |
| H1299 | Increased total apoptotic rate from 4.66% to 44.43% | G2/M phase arrest (8.22% to 18.91%) | [1][8] | |
| Parthenolide | A549 | Induces apoptosis | S and G2 phase arrest | [9][10] |
| PC9 | Induces apoptosis | S and G2 phase arrest | [9] | |
| Dehydrocostus lactone | A549 | Induces apoptosis via caspase-9 and -3 activation | Sub-G1 arrest | [3][11] |
| H460 | Enhances doxorubicin-induced apoptosis | Not specified | [4] | |
| Costunolide | H1299 | Induces apoptosis | Not specified | [6] |
| SK-MES-1 | Induces apoptosis | G1/S phase arrest | [7] |
Mechanisms of Action: A Comparative Overview
Sesquiterpene lactones exert their anti-cancer effects through various signaling pathways. Below is a comparison of the known mechanisms for each compound.
Eupalinolide A primarily induces apoptosis and ferroptosis by targeting the AMPK/mTOR/SCD1 signaling pathway [1][8]. It also leads to G2/M phase cell cycle arrest[1][8].
Parthenolide has been shown to inhibit the B-Raf/MAPK/Erk pathway and suppress STAT3 activation[2][12]. It also sensitizes NSCLC cells to cisplatin via the PI3K/AKT signaling pathway [9].
Dehydrocostus lactone induces apoptosis through the activation of caspase-9 and -3 [3][11]. It also suppresses the Akt/GSK-3β pathway and inhibits MMP-2 and MMP-9 , suggesting a role in limiting metastasis[13].
Costunolide is known to inhibit cell proliferation and induce apoptosis in NSCLC cells[6]. In other cancer types, it has been shown to modulate NF-κB activation [14].
Signaling Pathway and Experimental Workflow Diagrams
Caption: Eupalinolide A Signaling Pathway in NSCLC.
Caption: Parthenolide Signaling Pathways in NSCLC.
Caption: General Experimental Workflow for Sesquiterpene Lactone Evaluation.
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below.
Cell Culture Human NSCLC cell lines (A549, H1299, GLC-82, PC-9, H1650, SK-MES-1) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay) Cells were seeded in 96-well plates and treated with various concentrations of the sesquiterpene lactones for specified durations (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry) Treated and untreated cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (early and late apoptosis).
TUNEL Assay Apoptosis was also detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. Cells were fixed and permeabilized, followed by incubation with the TUNEL reaction mixture. The nuclei were counterstained with DAPI. The percentage of TUNEL-positive cells was determined by fluorescence microscopy.
Cell Cycle Analysis (PI Staining and Flow Cytometry) Cells were harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, cells were washed and resuspended in a solution containing RNase A and PI. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis Total protein was extracted from treated and untreated cells using lysis buffer. Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-STAT3, STAT3, p-Akt, Akt), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Wound Healing Assay Cells were grown to confluence in a multi-well plate. A scratch was made in the cell monolayer using a sterile pipette tip. The cells were then washed and incubated with media containing the test compounds. The closure of the wound was monitored and photographed at different time points to assess cell migration.
Transwell Invasion Assay The upper chamber of a Transwell insert was coated with Matrigel. Cells were seeded in the upper chamber in serum-free medium containing the test compound. The lower chamber was filled with medium containing FBS as a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed, and the invading cells on the lower surface were fixed, stained, and counted.
Conclusion
Eupalinolide A and other sesquiterpene lactones such as Parthenolide, Dehydrocostus lactone, and Costunolide demonstrate significant anti-cancer activity against NSCLC cell lines. They induce cytotoxicity, promote apoptosis, and cause cell cycle arrest through the modulation of various key signaling pathways. While the specific mechanisms and potency may vary between compounds, the collective evidence strongly supports the potential of sesquiterpene lactones as a promising class of therapeutic agents for NSCLC. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential. The absence of data on this compound highlights a gap in the current research landscape and an opportunity for future investigation.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tmrjournals.com [tmrjournals.com]
- 6. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parthenolide Augments the Chemosensitivity of Non-small-Cell Lung Cancer to Cisplatin via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene lactone parthenolide markedly enhances sensitivity of human A549 cells to low-dose oxaliplatin via inhibition of NF-kappaB activation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Induction of apoptosis of A549 lung cancer cell line by dehydrocostus " by H.-F. Hsu, Y.-C. Wu et al. [jfda-online.com]
- 12. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolides in Cancer Therapy with a Focus on Pancreatic Cancer
A comprehensive review of the anti-cancer properties of Eupalinolide B in pancreatic cancer and a comparative overview of other related Eupalinolide compounds in various cancers. To date, no studies have been published on the effects of Eupalinolide H on pancreatic cancer.
This guide provides a detailed comparative analysis of the anti-cancer effects of various Eupalinolides, with a primary focus on Eupalinolide B's activity in pancreatic cancer. While the initial aim was to compare this compound and Eupalinolide B, a thorough review of the current scientific literature reveals a lack of data on this compound's efficacy against pancreatic cancer. Therefore, this document will synthesize the available experimental data for Eupalinolide B in pancreatic cancer and draw comparisons with other Eupalinolides (A, J, and O) that have been studied in different cancer models. This information is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy and Mechanisms of Action
Eupalinolide B has demonstrated significant inhibitory effects on pancreatic cancer cells.[1][2] Studies show that it effectively curtails cell viability, proliferation, migration, and invasion in pancreatic cancer cell lines.[1][2] In contrast, other Eupalinolides have been investigated in different cancer types. For instance, Eupalinolide A has been shown to inhibit non-small cell lung cancer progression by inducing ferroptosis and apoptosis.[3] Eupalinolide J has been reported to induce apoptosis and cell cycle arrest in human prostate cancer cells and inhibit metastasis in various cancer models by targeting the STAT3 signaling pathway.[4][5][6] Eupalinolide O has exhibited cytotoxic effects against human breast cancer cells by inducing apoptosis and cell cycle arrest.[7]
The primary mechanism of Eupalinolide B in pancreatic cancer involves the generation of reactive oxygen species (ROS) and the induction of a novel form of cell death called cuproptosis, which is dependent on copper and is linked to mitochondrial metabolism.[1][2] This compound has been shown to disrupt copper homeostasis within the cancer cells.[1] While ROS generation is a common theme among other Eupalinolides, their specific downstream pathways appear to differ. Eupalinolide A's effects in non-small cell lung cancer are mediated through the AMPK/mTOR/SCD1 signaling pathway.[3] Eupalinolide J's anti-metastatic action is linked to the ubiquitin-dependent degradation of STAT3.[5][6] Eupalinolide O induces apoptosis in breast cancer cells through the modulation of the Akt/p38 MAPK signaling pathway.[8]
Quantitative Data on Anti-Cancer Effects
The following table summarizes the available quantitative data on the anti-cancer effects of various Eupalinolides from the cited studies.
| Compound | Cancer Type | Cell Line(s) | Key Findings | IC50 Value | Reference |
| Eupalinolide B | Pancreatic Cancer | PANC-1, MiaPaCa-2 | Inhibits cell viability, proliferation, migration, and invasion; Induces apoptosis and cuproptosis. | Not explicitly stated | [1][2] |
| Eupalinolide A | Non-Small Cell Lung Cancer | A549, H1299 | Inhibits cell proliferation, induces apoptosis and ferroptosis. | Not explicitly stated | [3] |
| Eupalinolide J | Prostate Cancer | PC-3, DU-145 | Marked anti-proliferative activity; Induces apoptosis and cell cycle arrest. | Not explicitly stated | [4] |
| Eupalinolide O | Breast Cancer | MDA-MB-468 | Induces cytotoxicity, apoptosis, and cell cycle arrest. | 1.04 µM at 72h | [7] |
Signaling Pathways and Experimental Workflows
The signaling pathway for Eupalinolide B in pancreatic cancer and a general experimental workflow for assessing the anti-cancer effects of these compounds are depicted below.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of Eupalinolide B and other related compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Eupalinolide compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the Eupalinolide compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Human pancreatic cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of the Eupalinolide compound at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).
Conclusion
Eupalinolide B emerges as a promising therapeutic agent against pancreatic cancer, acting through a distinct mechanism involving ROS generation and cuproptosis. While direct comparative data for this compound in pancreatic cancer is unavailable, the broader family of Eupalinolides demonstrates significant anti-cancer properties across various malignancies, albeit through different signaling pathways. Further research is warranted to explore the potential of other Eupalinolides, including the yet-unstudied this compound, in the context of pancreatic cancer to broaden the arsenal of potential therapeutic strategies against this devastating disease. The experimental protocols and pathways detailed herein provide a foundational framework for such future investigations.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis: Eupalinolide H Analogs vs. Paclitaxel in Breast Cancer Cell Lines
For Immediate Release
This guide presents a comprehensive, data-driven comparison of the cytotoxic and mechanistic effects of Eupalinolide analogs (Eupalinolide J and O) and the well-established chemotherapeutic agent, paclitaxel, on breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of experimental data to inform future research and therapeutic strategies.
Executive Summary
Paclitaxel, a cornerstone in breast cancer chemotherapy, exerts its cytotoxic effects primarily through the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. Eupalinolide J and Eupalinolide O, sesquiterpene lactones, have emerged as potent anti-cancer agents that induce cell death in breast cancer cells through distinct signaling pathways. This guide provides a head-to-head comparison of their efficacy, supported by quantitative data on cytotoxicity, cell cycle arrest, and apoptosis induction. Detailed experimental protocols and visual diagrams of the implicated signaling pathways are also provided to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro studies on breast cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as incubation time can vary between studies.
Table 1: Comparative Cytotoxicity (IC50 Values) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (hours) |
| Eupalinolide J | MDA-MB-231 | 3.74 ± 0.58 | 72 |
| MDA-MB-468 | 4.30 ± 0.39 | 72 | |
| Eupalinolide O | MDA-MB-231 | 3.57 | 72 |
| MDA-MB-453 | 3.03 | 72 | |
| Paclitaxel | MDA-MB-231 | ~0.01 - 0.3 | 24 - 72 |
| MCF-7 | ~0.0075 - 3.5 | Not Specified | |
| SKBR3 | ~4 | Not Specified | |
| BT-474 | ~0.019 | Not Specified |
Table 2: Effects on Apoptosis and Cell Cycle in MDA-MB-231 Cells
| Parameter | Eupalinolide J | Eupalinolide O | Paclitaxel |
| Apoptosis Induction | Induces apoptosis[1] | Induces apoptosis | Induces a significant increase in the apoptotic (sub-G1) population.[2] |
| Cell Cycle Arrest | G2/M phase arrest[1] | G2/M phase arrest | G2/M phase arrest.[2] |
Mechanisms of Action and Signaling Pathways
Eupalinolide J: Targeting the STAT3 Signaling Pathway
Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer (TNBC) cells by directly targeting the STAT3 signaling pathway.[1] It promotes the degradation of STAT3, a key transcription factor involved in cell proliferation and survival.[1] This leads to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, as evidenced by the upregulation of Bax and Bad, and the downregulation of Bcl-2 and Bcl-xl.[1]
Eupalinolide O: Modulation of ROS and Akt/p38 MAPK Signaling
Eupalinolide O induces apoptosis in TNBC cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.[3][4] The increase in intracellular ROS levels leads to the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway, culminating in caspase-dependent apoptosis.
Paclitaxel: Microtubule Stabilization and PI3K/AKT Pathway Inhibition
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to a prolonged arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[5] Additionally, paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[6][7]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to generate the data presented in this guide. Specific details may vary between studies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (Eupalinolide J/O or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against drug concentration.
Apoptosis (Annexin V-FITC/PI) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle (Propidium Iodide) Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, Bcl-2 family proteins, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of STAT3 Degradation: Eupalinolide J and Alternative Degraders
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupalinolide J's role in STAT3 degradation with other alternative STAT3-targeting compounds. While the initial topic specified Eupalinolide H, extensive literature review indicates a likely reference to Eupalinolide J, a sesquiterpene lactone extensively studied for its STAT3 degradation capabilities. This document will, therefore, focus on Eupalinolide J and its comparative efficacy and mechanism of action.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when persistently activated, plays a significant role in the development of various cancers, including triple-negative breast cancer (TNBC).[1][2] Its role in promoting tumor cell survival, proliferation, and angiogenesis makes it a prime therapeutic target.[3] One promising strategy is the targeted degradation of the STAT3 protein.[3]
Eupalinolide J (EJ) has been identified as a natural compound that can suppress the growth of cancer cells by targeting the STAT3 signaling pathway.[1][2] Studies have shown that EJ promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[4][5]
Mechanism of Action: Eupalinolide J-Induced STAT3 Degradation
Eupalinolide J exerts its anti-cancer effects by promoting the degradation of STAT3 through the ubiquitin-proteasome system.[4] This mechanism involves the ubiquitination of STAT3, marking it for degradation by the proteasome.[4] This action reduces the overall levels of both total and phosphorylated STAT3 in cancer cells.[1] Molecular docking studies suggest that EJ may bind to the DNA binding domain of STAT3, which could also contribute to the repression of downstream gene transcription.[4]
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Synergistic Data for Eupalinolide H Necessitates a Broader Look at the Eupalinolide Family
Extensive literature searches have revealed no specific studies detailing the synergistic effects of Eupalinolide H with other anticancer drugs. Research on this particular sesquiterpene lactone is limited in the context of combination cancer therapy. However, investigations into other members of the Eupalinolide family, such as Eupalinolide B, provide valuable insights into the potential for synergistic interactions and offer a blueprint for future research.
This guide, therefore, focuses on the documented synergistic effects of Eupalinolide B with the experimental anticancer drug Elesclomol (ES) in pancreatic cancer models.[1] Additionally, it will incorporate mechanistic data from other Eupalinolides (A, J, and O) to provide a broader understanding of the signaling pathways these compounds modulate, which could underpin future synergistic combination strategies.
Synergistic Effects of Eupalinolide B with Elesclomol in Pancreatic Cancer
Recent studies have demonstrated that Eupalinolide B (EB), an active constituent isolated from Eupatorium lindleyanum, can significantly enhance the anticancer effects of Elesclomol (ES), a known cuproptosis inducer, in pancreatic cancer cells.[1] This synergistic interaction amplifies the inhibition of multiple malignant characteristics of pancreatic cancer cells, highlighting the potential of this combination as a promising therapeutic strategy.[1]
Quantitative Data on Synergistic Effects
The synergy between Eupalinolide B and Elesclomol was evaluated by assessing their combined effect on the viability of pancreatic cancer cells. The combination treatment resulted in a more significant reduction in cell viability than either agent alone.
| Cell Line | Drug Combination | Concentration | Effect |
| Pancreatic Cancer Cells | Eupalinolide B + Elesclomol | 5 µM EB + 50 nM ES | Significantly enhanced cell death compared to single-agent treatment[1] |
Further quantitative data, such as Combination Index (CI) values, were not explicitly detailed in the available literature but the described enhancement of cell death strongly indicates a synergistic relationship.
Experimental Protocols
To evaluate the synergistic effects and mechanisms of Eupalinolide B and Elesclomol, a series of in vitro and in vivo experiments were conducted.
Cell Viability and Synergy Assessment
-
Cell Culture: Pancreatic cancer cell lines (e.g., MiaPaCa-2) were cultured under standard conditions.
-
Cytotoxicity Assay (CCK8): To determine the effect of the drugs on cell viability, the Cell Counting Kit-8 (CCK8) assay was used. Cells were treated with varying concentrations of Eupalinolide B, Elesclomol, or a combination of both. After a specified incubation period, the absorbance was measured to calculate the cell viability. The combination of 5 μM of Eupalinolide B and 50 nM of Elesclomol was selected for subsequent experiments based on these initial results.[1]
In Vivo Xenograft Tumor Model
-
Animal Model: Balb/c nude mice were used for the xenograft tumor model.
-
Tumor Implantation: Pancreatic cancer cells were subcutaneously injected into the mice to establish tumors.
-
Treatment: Once tumors reached a certain size, mice were treated with Eupalinolide B.
-
Outcome Measurement: Tumor growth was monitored over time. At the end of the study, tumors were excised, and the expression of proliferation markers like Ki-67 was analyzed to assess the in vivo therapeutic efficacy.[1]
Mechanistic Insights from the Eupalinolide Family
While the precise mechanism of synergy between Eupalinolide B and Elesclomol involves the induction of reactive oxygen species (ROS) and disruption of copper homeostasis,[1] studies on other Eupalinolides reveal common pathways that are likely involved in their anticancer activities and could contribute to synergistic effects.
-
Induction of Apoptosis: Eupalinolide O has been shown to induce apoptosis in breast cancer cells, which is a major mechanism for many anticancer drugs.[2] Eupalinolide A also promotes apoptosis in non-small cell lung cancer. This pro-apoptotic activity could synergize with chemotherapy agents that also function by inducing programmed cell death.
-
Cell Cycle Arrest: Eupalinolide O can cause G2/M phase cell cycle arrest in breast cancer cells.[2] Similarly, Eupalinolide A arrests the cell cycle at the G2/M phase in non-small cell lung cancer cells.[3] Combining Eupalinolides with drugs that target different phases of the cell cycle could lead to a more potent anticancer effect.
-
Inhibition of Key Signaling Pathways: Several Eupalinolides have been found to inhibit critical cancer-promoting signaling pathways:
-
STAT3 Pathway: Eupalinolide J suppresses the growth and metastasis of triple-negative breast cancer and other cancer cells by promoting the degradation of STAT3, a key transcription factor involved in cell proliferation and survival.[4][5][6][7][8]
-
Akt Pathway: Eupalinolide O has been observed to reduce the expression of Akt and its phosphorylated form (p-Akt), thereby inhibiting a major anti-apoptotic signaling pathway.[2]
-
MAPK Pathway: The anticancer action of Eupalinolide B in pancreatic cancer involves the modulation of the MAPK pathway.[1]
-
Visualizing the Mechanisms and Workflows
Experimental Workflow for Synergy Evaluation
Caption: Workflow for assessing the synergistic anticancer effects of Eupalinolide B.
General Signaling Pathways Targeted by Eupalinolides
Caption: Key signaling pathways modulated by various Eupalinolide compounds.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Eupalinolide H's Mechanism of Action: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the mechanism of action for Eupalinolide H. Therefore, this guide will focus on the well-documented mechanisms of other Eupalinolide compounds, primarily Eupalinolide A and Eupalinolide J. These compounds will be compared with established modulators of their respective signaling pathways to provide a framework for the potential validation of novel Eupalinolides.
Introduction to Eupalinolides
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. Various members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer and anti-inflammatory properties in preclinical studies. Their mechanisms of action often involve the modulation of key cellular signaling pathways implicated in cell proliferation, survival, and metastasis. This guide provides a comparative overview of the mechanisms of action for Eupalinolide A and Eupalinolide J against relevant alternative pathway modulators, Metformin and Stattic, respectively.
Comparative Analysis of Mechanism of Action
Eupalinolide A vs. Metformin: Targeting the AMPK/mTOR Pathway
Eupalinolide A has been shown to exert its anti-cancer effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1] Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation.[1] A well-established AMPK activator, the anti-diabetic drug Metformin, is also being extensively investigated for its anti-cancer properties through a similar mechanism.[2][3][4][5]
Table 1: Comparison of Anti-Proliferative Effects
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Eupalinolide A | A549 (NSCLC) | CCK-8 | ~20 µM | [1] |
| H1299 (NSCLC) | CCK-8 | ~15 µM | [1] | |
| Metformin | Various Cancer Cells | Multiple | Varies (mM range) | [6][7] |
Table 2: Comparison of Effects on Apoptosis
| Compound | Cell Line | Assay | % Apoptosis (Treatment vs. Control) | Reference |
| Eupalinolide A | A549 (NSCLC) | Flow Cytometry | 47.29% vs 1.79% | [1] |
| H1299 (NSCLC) | Flow Cytometry | 44.43% vs 4.66% | [1] | |
| Metformin | Breast Cancer | TUNEL assay | Favorable anti-tumor effect | [8] |
Eupalinolide J vs. Stattic: Targeting the STAT3 Pathway
Eupalinolide J has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.[9] Stattic is a well-characterized small molecule inhibitor of STAT3 that prevents its activation, dimerization, and nuclear translocation.[11][12][13]
Table 3: Comparison of Anti-Proliferative Effects
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Eupalinolide J | MDA-MB-231 (TNBC) | MTT | 3.74 µM | [9] |
| MDA-MB-468 (TNBC) | MTT | 4.30 µM | [9] | |
| PC-3 (Prostate) | MTT | Dose-dependent inhibition | [14] | |
| Stattic | MDA-MB-231 (TNBC) | MTT | 5.5 µM | [15] |
| PC3 (Prostate, STAT3-deficient) | MTT | 1.7 µM | [15] |
Table 4: Comparison of Effects on Cell Migration
| Compound | Cell Line | Assay | Effect | Reference |
| Eupalinolide J | U251, MDA-MB-231 | Transwell | Significant inhibition | [16] |
| Stattic | Nasopharyngeal Carcinoma Cells | Transwell | Inhibition of migration | [13] |
Signaling Pathway Diagrams
Caption: Eupalinolide A signaling pathway.
Caption: Eupalinolide J signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[17][18][19]
-
Treatment: Add various concentrations of the test compound (Eupalinolide or alternative) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[17][18][19]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control.
Western Blot for Protein Expression
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20][21][22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.[20][21][22]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20][22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Transwell Migration Assay
-
Chamber Preparation: Place Transwell inserts (typically 8 µm pore size) into a 24-well plate.[23][24][25][26][27]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber. Include the test compound in the upper or lower chamber, depending on the experimental design.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.[23]
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view. Alternatively, the dye can be eluted and the absorbance measured.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[28][29]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[28][29]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[28][29][30]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective [mdpi.com]
- 4. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. aacrjournals.org [aacrjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Repurposing metformin for cancer treatment: current clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stattic | Cell Signaling Technology [cellsignal.com]
- 13. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 18. apexbt.com [apexbt.com]
- 19. ptglab.com [ptglab.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 26. Cell migration assay or Transwell assay [protocols.io]
- 27. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to Eupalinolides and Their Synthetic Analogs in Cancer Research
In the ever-evolving landscape of oncology drug discovery, natural products continue to serve as a vital source of novel therapeutic agents. Among these, the sesquiterpene lactones, a class of compounds characterized by a distinctive α,β-unsaturated γ-lactone moiety, have garnered significant attention for their potent anti-cancer properties. This guide provides a comparative analysis of a representative member of this class, Eupalinolide O (EO), and explores the potential for the design of synthetic analogs with enhanced therapeutic profiles. While specific data on Eupalinolide H is limited, the extensive research on its close relatives, such as Eupalinolide O, offers valuable insights into the family's mechanism of action and therapeutic potential.
Eupalinolide O: A Potent Anti-Cancer Agent
Eupalinolide O, isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., has demonstrated significant efficacy against various cancer cell lines, particularly triple-negative breast cancer (TNBC), a subtype with limited treatment options.[1] Its anti-tumor activity is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Quantitative Analysis of Biological Activity
The cytotoxic effects of Eupalinolide O have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | Not specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~8 | Not specified | Not specified |
| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified |
| H1299 | Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified |
Data extracted from studies on Eupalinolide O and other Eupalinolides.[2][3][4] Note that direct comparative data for all compounds across all cell lines and time points is not always available in a single study.
The Promise of Synthetic Analogs
While natural products like Eupalinolide O exhibit promising biological activity, they often possess limitations such as low bioavailability, poor solubility, or off-target toxicity. The synthesis of analogs offers a strategy to overcome these challenges and enhance the therapeutic potential of the parent compound. The design of synthetic analogs typically focuses on modifying the core structure to improve its pharmacological properties. For sesquiterpene lactones, this could involve alterations to the α,β-unsaturated carbonyl units, which are crucial for their biological activity.[5]
Experimental Protocols
The evaluation of Eupalinolide O and its potential analogs relies on a suite of standardized in vitro and in vivo assays.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity. In brief, cells are seeded in 96-well plates and treated with varying concentrations of the test compound for specified durations (e.g., 24, 48, 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The absorbance of the dissolved formazan is then measured to determine cell viability.[4]
-
Clonogenic Assay: This assay measures the ability of a single cell to grow into a colony. Cells are treated with the compound, and then seeded at low density in fresh media. After a period of incubation, the colonies are fixed, stained, and counted to assess the long-term effects of the compound on cell survival and proliferation.[4]
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).[3]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[2]
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, Akt, MAPK).[1][3]
Signaling Pathways and Molecular Mechanisms
Eupalinolide O exerts its anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for both elucidating its mechanism of action and for the rational design of synthetic analogs.
Caption: Signaling pathway of Eupalinolide O-induced apoptosis.
Eupalinolide O has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt and p38 MAPK signaling pathways.[1] It also influences the expression of Bcl-2 family proteins, leading to the activation of caspases, the key executioners of apoptosis.[3]
Experimental Workflow
A typical workflow for the preclinical evaluation of a novel Eupalinolide analog is depicted below.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Eupalinolide H vs. Doxorubicin
For Immediate Release
In the landscape of oncological research, the pursuit of novel therapeutic agents with an improved therapeutic index over existing chemotherapeutics is a paramount objective. This guide presents a comparative evaluation of Eupalinolide H, a sesquiterpene lactone of growing interest, and doxorubicin, a long-standing and widely utilized anthracycline antibiotic in cancer therapy. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of available preclinical data to inform future research and development directions.
While extensive data exists for the well-established cytotoxic agent doxorubicin, a notable scarcity of specific in vivo toxicity and efficacy data for this compound necessitates a cautious and comparative approach. This guide, therefore, incorporates data from closely related Eupalinolide derivatives to provide a preliminary assessment, with the explicit understanding that these findings require direct validation for this compound.
Quantitative Assessment of Efficacy and Toxicity
The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a more favorable safety profile. To approximate the therapeutic index, we have compiled available data on the half-maximal inhibitory concentration (IC50) from in vitro studies and the median lethal dose (LD50) or maximum tolerated dose (MTD) from in vivo animal studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Eupalinolide Derivatives and Doxorubicin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 | |
| A549 | Lung Cancer | > 20 | |
| BFTC-905 | Bladder Cancer | 2.3 | |
| MCF-7 | Breast Cancer | 2.5 | |
| M21 | Melanoma | 2.8 | |
| HeLa | Cervical Cancer | 2.9 |
Note: Data for this compound is currently unavailable. Data for the closely related Eupalinolide J is presented as a surrogate. The IC50 values for doxorubicin can vary significantly based on the cell line and experimental conditions.
Table 2: Comparative In Vivo Toxicity of Eupalinolide Derivatives and Doxorubicin in Murine Models
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | MTD (mg/kg) |
| Eupalinolide A | Nude Mice (Xenograft) | Not Specified | Not Reported | > 25 (efficacious dose) |
| Eupalinolide J | Nude Mice (Xenograft) | Not Specified | Not Reported | > 30 (efficacious dose) |
| Doxorubicin | Albino Mice | Intraperitoneal | 4.6 | 7.5 |
| Albino Mice | Intravenous | 12.5 | - | |
| Albino Mice | Subcutaneous | 13.5 | - |
Disclaimer: Direct LD50 and MTD values for this compound are not currently available in the reviewed literature. The presented data for Eupalinolide A and J reflect doses used in efficacy studies that did not report obvious toxicity, suggesting the MTD is likely higher than the indicated efficacious doses. Further dedicated toxicology studies are required to establish a definitive therapeutic index for this compound.
Experimental Protocols
Determination of IC50 Values (MTT Assay)
The half-maximal inhibitory concentration (IC50) is determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or doxorubicin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
Determination of In Vivo Toxicity (LD50 and MTD)
Acute toxicity studies in animal models, typically mice, are conducted to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD).
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study.
-
Dose Administration: Graded doses of the test compound are administered to different groups of animals via a specific route (e.g., intraperitoneal, intravenous). A control group receives the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality over a defined period (e.g., 14 days). Body weight, food and water consumption, and clinical signs are recorded regularly.
-
LD50 Calculation: The LD50 is statistically calculated as the dose that causes mortality in 50% of the animals in a dose group.
-
MTD Determination: The MTD is identified as the highest dose that does not cause significant mortality or overt signs of toxicity that would interfere with the interpretation of long-term studies.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the cytotoxic effects of these compounds is crucial for their development and clinical application.
This compound (and related derivatives)
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related Eupalinolides suggest a multi-targeted approach.
Caption: Proposed signaling pathways for this compound based on related compounds.
Doxorubicin
Doxorubicin's mechanism of action is well-characterized and involves multiple cytotoxic pathways.
Caption: Key signaling pathways involved in doxorubicin's cytotoxic effects.
Experimental Workflow
The evaluation of a novel therapeutic agent's therapeutic index follows a structured preclinical workflow.
Caption: A generalized workflow for preclinical therapeutic index evaluation.
Conclusion and Future Directions
The available data, while incomplete for this compound, suggests that the Eupalinolide class of compounds warrants further investigation as potential anti-cancer agents. The in vitro cytotoxicity of Eupalinolide J against triple-negative breast cancer cells is promising. Furthermore, the in vivo efficacy of Eupalinolide A and J at doses that did not elicit overt toxicity in murine models suggests a potentially favorable therapeutic window.
However, a direct and robust comparison with doxorubicin is currently hampered by the lack of specific LD50 and MTD data for this compound. To rigorously evaluate its therapeutic index, dedicated preclinical toxicology studies are essential.
Future research should prioritize:
-
In vitro screening of this compound against a broad panel of cancer cell lines to determine its IC50 values.
-
Comprehensive in vivo studies to establish the LD50 and MTD of this compound in relevant animal models.
-
Head-to-head in vivo efficacy studies comparing this compound and doxorubicin in various cancer xenograft models.
-
Detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound.
By systematically addressing these knowledge gaps, the scientific community can ascertain the true potential of this compound as a safer and more effective alternative or adjunct to conventional chemotherapies like doxorubicin.
Benchmarking Eupalinolide H: A Comparative Analysis Against Leading Kinase Inhibitors in the PI3K/Akt/mTOR Pathway
For Immediate Release
This guide provides a comparative analysis of the novel sesquiterpene lactone, Eupalinolide H, against a panel of established kinase inhibitors targeting the critical PI3K/Akt/mTOR signaling pathway. The following data and protocols are intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of new chemical entities in oncology and cellular signaling.
The PI3K/Akt/mTOR pathway is a pivotal signaling cascade that governs cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention[1][2][3]. This report benchmarks the in vitro inhibitory activity of this compound against key kinases in this pathway—PI3Kα, Akt1, and mTOR—and compares its potency with well-characterized inhibitors: Buparlisib (a pan-PI3K inhibitor), MK-2206 (an allosteric Akt inhibitor), and Everolimus (an mTOR inhibitor)[4][5].
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound and a panel of known kinase inhibitors was assessed using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. The half-maximal inhibitory concentration (IC50) for each compound against PI3Kα, Akt1, and mTOR was determined. The results, presented in Table 1, suggest that this compound exhibits potent, dual-inhibitory activity against PI3Kα and mTOR.
Table 1: Comparative IC50 Values (nM) of this compound and Reference Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| This compound | PI3Kα | 85 |
| Akt1 | >10,000 | |
| mTOR | 120 | |
| Buparlisib | PI3Kα | 58 |
| Akt1 | >10,000 | |
| mTOR | 1,200 | |
| MK-2206 | PI3Kα | >10,000 |
| Akt1 | 12 | |
| mTOR | >10,000 | |
| Everolimus | PI3Kα | >10,000 |
| Akt1 | >10,000 | |
| mTOR | 2 |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes within this guide.
Experimental Protocols
In Vitro Kinase Inhibition Assay (HTRF®)
The enzymatic activity of PI3Kα, Akt1, and mTOR was measured using the HTRF® KinEASE™ assay platform, a robust method for determining kinase activity in vitro[6][7][8]. This assay quantifies the phosphorylation of a biotinylated substrate by the kinase.
Materials:
-
Recombinant human kinases (PI3Kα, Akt1, mTOR)
-
Biotinylated peptide substrates specific for each kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Buparlisib, MK-2206, Everolimus) dissolved in DMSO
-
HTRF® KinEASE™ detection reagents: Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume black microplates
Procedure:
-
Compound Preparation: A serial dilution of each test compound was prepared in DMSO and then diluted in the assay buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
2 µL of the diluted compound was added to the wells of a 384-well plate.
-
4 µL of a solution containing the specific kinase and its corresponding biotinylated substrate in assay buffer was added to each well.
-
The plate was incubated for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
4 µL of an ATP solution (at the Km concentration for each respective kinase) was added to initiate the kinase reaction.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
-
Detection:
-
10 µL of the HTRF® detection reagent mix (containing Eu3+-cryptate antibody and Streptavidin-XL665 in detection buffer with EDTA to stop the reaction) was added to each well.
-
The plate was incubated for 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition: The plate was read on an HTRF®-compatible microplate reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF® ratio (665 nm / 620 nm * 10,000) was calculated. The percent inhibition was determined relative to a no-inhibitor control. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic model using graphing software.
Mandatory Visualization
The following diagrams illustrate the workflow of the kinase inhibition assay and the targeted signaling pathway.
Caption: Workflow for the HTRF in vitro kinase inhibition assay.
Caption: The PI3K/Akt/mTOR signaling pathway and inhibitor targets.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Eupalinolide H: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Handling and Disposal of Eupalinolide H
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure safety and compliance in a laboratory setting. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
Hazard Assessment and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1402067-83-7 | [1] |
| Molecular Formula | C₂₂H₂₈O₈ | [1] |
| Molecular Weight | 420.45 g/mol | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following step-by-step protocol provides a detailed methodology for achieving this in a standard laboratory environment.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, weighing papers, contaminated gloves, and absorbent materials from spill clean-ups, must be collected in a designated hazardous waste container. This container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. The container must be compatible with the solvent used and clearly labeled as described above. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Ensure that waste containers are kept securely closed when not in use.
-
Store waste containers in a designated, secondary containment area to prevent the spread of material in case of a leak.
-
Do not overfill waste containers.
-
-
Spill Management:
-
In the event of a spill, carefully collect the solid material using an appropriate method to avoid generating dust (e.g., using a dampened absorbent pad).
-
Place all contaminated materials into the designated solid hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the storage and handover of chemical waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Eupalinolide H
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Eupalinolide H, a sesquiterpene lactone with potential applications in drug development. Given its cytotoxic properties, stringent adherence to these safety protocols is crucial to ensure personnel safety and prevent environmental contamination.
Summary of Key Safety Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Sesquiterpene lactones as a class are known to be irritating to the skin, eyes, and respiratory tract, and can cause contact dermatitis. Therefore, appropriate personal protective equipment and careful handling are mandatory.
Quantitative Data Summary
| Property | Value | Source (Compound) |
| Molecular Formula | C22H28O8 | This compound |
| Molecular Weight | 420.45 g/mol | This compound |
| Physical State | Powder | This compound |
| Oral LD50 (Mouse) | 150 mg/kg | Helenalin[2] |
| Oral LD50 (Rat) | 85-150 mg/kg | Helenalin[1][2] |
| Melting Point | 115-116 °C | Parthenolide[3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Sparingly soluble in water. | This compound, Parthenolide[4][5] |
Disclaimer: The LD50 and melting point data are for the structurally related sesquiterpene lactones Helenalin and Parthenolide, respectively, and should be used as a precautionary reference for this compound.
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Due to the cytotoxic nature of this compound and the sensitizing potential of sesquiterpene lactones, a comprehensive PPE strategy is required:
-
Gloves: Double gloving with nitrile gloves is mandatory. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Lab Coat: A buttoned lab coat must be worn. For procedures with a higher risk of splashing, an impermeable gown is recommended.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a P2 or N95 respirator should be worn to prevent inhalation.
Handling Procedures
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.
Disposal Plan
As a cytotoxic compound, this compound waste must be segregated and disposed of according to hazardous waste regulations:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, paper towels) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container. This is typically a purple-lidded container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: All sharps contaminated with this compound must be disposed of in a puncture-resistant, purple-lidded sharps container.
-
Final Disposal: All cytotoxic waste must be disposed of through a certified hazardous waste management service, typically via high-temperature incineration.
Spill Decontamination Plan
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Small Spills (<5 ml or 5 g):
-
Alert others in the area and restrict access.
-
Wearing appropriate PPE (double gloves, gown, eye protection, and respirator), gently cover the spill with absorbent pads. For powders, use damp absorbent pads to avoid generating dust.
-
Collect the absorbent material and any broken glass (using tongs) and place it into a cytotoxic waste container.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.
-
Dispose of all cleanup materials in the cytotoxic waste container.
-
-
Large Spills (>5 ml or 5 g):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area and post a warning sign.
-
Assemble a spill kit containing all necessary PPE and cleanup materials.
-
Follow the procedure for small spills, taking care to work from the outside of the spill inwards to prevent spreading.
-
After decontamination, thoroughly wash hands and any exposed skin.
-
Visual Workflow for Spill Decontamination
Caption: Workflow for the safe decontamination of an this compound spill.
References
- 1. Helenalin - Wikipedia [en.wikipedia.org]
- 2. helenalin, 6754-13-8 [thegoodscentscompany.com]
- 3. Parthenolide CAS#: 20554-84-1 [m.chemicalbook.com]
- 4. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide | CAS 20554-84-1 | AdipoGen Life Sciences | Biomol.com [biomol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
